molecular formula C12H16N2O2 B599565 N-Cyclopropyl-N-(2-ethoxyphenyl)urea CAS No. 197456-28-3

N-Cyclopropyl-N-(2-ethoxyphenyl)urea

Numéro de catalogue: B599565
Numéro CAS: 197456-28-3
Poids moléculaire: 220.272
Clé InChI: ZDEYOFFCRCFPKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Cyclopropyl-N-(2-ethoxyphenyl)urea is a cyclopropyl urea derivative identified in preclinical research as a potent inhibitor of soluble epoxide hydrolase (sEH) . The compound was developed through structure-based optimization to boost the levels of epoxyeicosatrienoic acids (EETs), which are known to have beneficial pharmacological effects on various cardiovascular events . In a DOCA-salt hypertensive rat model, administration of this inhibitor demonstrated significant therapeutic potential by suppressing urinary albumin and monocyte chemoattractant protein-1 (MCP-1) excretion, key markers of renal injury . A notable finding from this study was that this renal protective effect was achieved without inducing a concomitant decrease in systolic blood pressure, suggesting a mechanism that is potentially distinct from general hemodynamic effects . The cyclopropyl moiety is a common feature in medicinal chemistry, often used to improve metabolic stability and modulate the physicochemical properties of drug candidates . This inhibitor was also characterized by minimal cytochrome P450 (CYP) inhibition and demonstrated good oral absorption in rats, making it a valuable pharmacological tool for investigating the sEH pathway . Researchers can utilize this compound to explore the role of sEH in models of renal disease, hypertension, and other conditions linked to EET metabolism.

Propriétés

Numéro CAS

197456-28-3

Formule moléculaire

C12H16N2O2

Poids moléculaire

220.272

Nom IUPAC

1-cyclopropyl-1-(2-ethoxyphenyl)urea

InChI

InChI=1S/C12H16N2O2/c1-2-16-11-6-4-3-5-10(11)14(12(13)15)9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H2,13,15)

Clé InChI

ZDEYOFFCRCFPKX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(C2CC2)C(=O)N

Synonymes

Urea, N-cyclopropyl-N-(2-ethoxyphenyl)- (9CI)

Origine du produit

United States
Foundational & Exploratory

Comprehensive Physicochemical Profiling of N-Cyclopropyl-N-(2-ethoxyphenyl)urea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the urea moiety serves as a privileged pharmacophore, prized for its capacity to establish robust hydrogen-bonding networks with biological targets () [1]. N-Cyclopropyl-N-(2-ethoxyphenyl)urea (CAS: 197456-28-3) is a highly specialized 1,1-disubstituted urea derivative. Unlike symmetrical or 1,3-disubstituted ureas, this compound features a terminal primary amine and an internal nitrogen sterically encumbered by both a rigid cyclopropyl ring and an ortho-ethoxyphenyl group.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we dissect the causality behind its physicochemical behavior, map its metabolic liabilities, and provide self-validating analytical workflows designed to ensure absolute data integrity during high-throughput screening.

Structural and Electronic Architecture

The unique spatial geometry of N-Cyclopropyl-N-(2-ethoxyphenyl)urea dictates its solubility, permeability, and reactivity:

  • Electronic Effects: The ethoxy group at the ortho position of the phenyl ring acts as an electron-donating group (EDG) via resonance, increasing the electron density of the adjacent aromatic system. However, its proximity to the urea core introduces significant steric hindrance, forcing the phenyl ring out of coplanarity with the urea plane.

  • Conformational Rigidity: The cyclopropyl group provides a rigid, electron-rich aliphatic constraint. It prevents the internal nitrogen from adopting a fully planar

    
     hybridization, slightly twisting the urea bond and altering its classical resonance stabilization.
    
  • Hydrogen Bonding: The terminal

    
     group acts as a potent dual hydrogen bond donor (HBD), while the carbonyl oxygen and the ethoxy oxygen serve as hydrogen bond acceptors (HBA). This specific HBD/HBA vector profile makes it an excellent candidate for targeting kinase hinge regions or specific allosteric pockets () [2].
    

Quantitative Physicochemical Profile

To facilitate rapid comparison and integration into cheminformatics pipelines, the core quantitative parameters of N-Cyclopropyl-N-(2-ethoxyphenyl)urea are summarized below.

ParameterValueSource / Derivation
IUPAC Name 1-cyclopropyl-1-(2-ethoxyphenyl)urea [3]
CAS Registry Number 197456-28-3 [3]
Molecular Formula

Computed
Molecular Weight 220.27 g/mol Computed
Topological Polar Surface Area (TPSA) 55.6 Ų [3]
LogP (Predicted) 2.65 [3]
Hydrogen Bond Donors (HBD) 1 (Terminal

group)
Computed
Hydrogen Bond Acceptors (HBA) 2 (Carbonyl

, Ether

)
Computed
Rotatable Bonds 4Computed

Analytical Characterization Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal control to ensure that environmental variables do not compromise the analytical output.

Protocol 1: High-Resolution LC-MS/MS Profiling
  • Objective: Determine the exact mass and assess chemical purity.

  • Causality & Design: The compound’s LogP of 2.65 dictates strong hydrophobic interactions, necessitating a C18 reverse-phase column. The inclusion of 0.1% formic acid in the mobile phase is non-negotiable; it forces the protonation of the terminal urea nitrogen, significantly boosting ionization efficiency in positive electrospray ionization (ESI+) mode.

  • Self-Validating Mechanism: The protocol mandates the injection of a known reference standard (e.g., 1,1-diethyl-3-(4-methoxyphenyl)urea) prior to the sample. If the reference standard's retention time shifts by >2%, the system automatically halts for column re-equilibration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade methanol. Dilute to 10 µg/mL using a 50:50 mixture of

    
    :Acetonitrile.
    
  • System Setup: Equip the LC system with a C18 column (2.1 x 50 mm, 1.7 µm). Set the column oven to 40°C to reduce mobile phase viscosity and sharpen peak morphology.

  • Mobile Phase: Prepare Phase A (0.1% Formic Acid in LC-MS

    
    ) and Phase B (0.1% Formic Acid in LC-MS Acetonitrile).
    
  • Gradient Elution: Initiate flow at 0.4 mL/min with 5% B. Ramp linearly to 95% B over 5.0 minutes. Hold at 95% B for 1.0 minute to purge highly lipophilic impurities, then re-equilibrate at 5% B for 2.0 minutes.

  • Detection: Operate the MS in ESI+ mode. Monitor for the

    
     precursor ion at m/z 221.12. Validate purity via UV integration at 254 nm (Threshold: ≥95%).
    
Protocol 2: and NMR Structural Elucidation
  • Objective: Confirm molecular connectivity and the spatial arrangement of the sterically crowded nitrogen.

  • Causality & Design: Deuterated dimethyl sulfoxide (DMSO-

    
    ) is explicitly chosen over Chloroform-d (
    
    
    
    ). The protic exchange rate of the terminal urea
    
    
    protons is significantly slower in DMSO-
    
    
    , allowing these critical diagnostic peaks to be observed distinctly (typically as a broad singlet around 5.5–6.5 ppm).
  • Self-Validating Mechanism: Tetramethylsilane (TMS) is spiked into the solvent at 0.03% (v/v). The spectrometer software is programmed to lock onto the TMS signal at exactly 0.00 ppm. If the TMS peak width at half-height exceeds 1.5 Hz, the system alerts the operator to re-shim the magnetic field.

Step-by-Step Methodology:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
     containing 0.03% TMS. Transfer to a 5 mm precision NMR tube.
    
  • Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for

    
     and 
    
    
    
    nuclei.
  • Shimming: Lock the magnetic field to the deuterium signal of DMSO. Perform gradient shimming until the TMS peak is sharp (<1.0 Hz).

  • Acquisition (

    
    ):  Acquire 16 transients with a relaxation delay (
    
    
    
    ) of 2 seconds to ensure complete relaxation of the rigid cyclopropyl protons.
  • Analysis: Verify the cyclopropyl multiplet (0.6–1.0 ppm) and the ethoxy signals (triplet at ~1.3 ppm, quartet at ~4.0 ppm).

Workflow A Compound Synthesis & Purification B LC-MS/MS Analysis (Mass & Purity) A->B Aliquot 1 C NMR Spectroscopy (Structural Elucidation) A->C Aliquot 2 D Physicochemical Assays (LogP, Solubility) B->D Purity > 95% C->D Structure Confirmed E Data Integration & Profiling Report D->E Final Validation

Fig 1. Self-validating workflow for the physicochemical characterization of substituted ureas.

Stability, Degradation, and Metabolic Profiling

Understanding the degradation pathways of N-Cyclopropyl-N-(2-ethoxyphenyl)urea is critical for formulation and in vivo application.

Hydrolytic Stability: At physiological pH (7.4), the compound is highly stable. The steric bulk of the cyclopropyl and ortho-ethoxyphenyl groups effectively shields the carbonyl carbon from nucleophilic attack. However, under extreme alkaline conditions (pH > 12), hydroxide ions can penetrate this steric shield, leading to the collapse of the urea bond into 1-cyclopropyl-1-(2-ethoxyphenyl)amine and ammonia.

CYP450-Mediated Metabolism: In hepatic microsome assays, this molecule presents two distinct metabolic liabilities:

  • O-Dealkylation (Major Pathway): The ortho-ethoxy group is a classic target for oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). This reaction releases acetaldehyde and leaves behind a reactive phenolic intermediate.

  • Cyclopropyl Oxidation (Minor Pathway): While the cyclopropyl ring provides conformational rigidity, it is susceptible to oxidative ring-opening by CYP enzymes, a mechanism well-documented in other cyclopropyl-containing therapeutics.

Metabolism Parent N-Cyclopropyl-N- (2-ethoxyphenyl)urea O_Dealkylation O-Dealkylation (CYP450) Parent->O_Dealkylation Major Ring_Opening Cyclopropyl Oxidation Parent->Ring_Opening Minor Hydrolysis Urea Hydrolysis Parent->Hydrolysis Extreme pH Metabolite1 Phenol Derivative (Active/Inactive) O_Dealkylation->Metabolite1 Metabolite2 Aliphatic Aldehyde/ Ketone Ring_Opening->Metabolite2 Metabolite3 Aniline Derivative + Ammonia Hydrolysis->Metabolite3

Fig 2. Proposed degradation and CYP450-mediated metabolic pathways for the compound.

Conclusion

N-Cyclopropyl-N-(2-ethoxyphenyl)urea is a structurally nuanced 1,1-disubstituted urea that offers a unique balance of conformational rigidity and targeted hydrogen-bonding capacity. By employing the self-validating analytical protocols and understanding the metabolic liabilities outlined in this guide, researchers can effectively leverage this compound as a robust building block in advanced drug discovery campaigns.

References

  • Ghosh, A. K., & Brindisi, M. (2020). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". Journal of Medicinal Chemistry, 63(6), 2751–2788.[Link]

  • Catalano, A., Iacopetta, D., Ceramella, J., et al. (2022). "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future". Frontiers in Pharmacology, 13.[Link]

An In-depth Technical Guide to N-Cyclopropyl-N-(2-ethoxyphenyl)urea: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Cyclopropyl-N-(2-ethoxyphenyl)urea, a molecule of interest in medicinal chemistry and drug discovery. While this specific compound is noted for its novelty, this document synthesizes foundational chemical principles and insights from analogous structures to offer a robust framework for its study and potential application. We will delve into its physicochemical properties, a proposed synthetic pathway grounded in established organic chemistry, and an exploration of its potential therapeutic relevance by examining the well-documented roles of its constituent functional groups.

Core Molecular Attributes

N-Cyclopropyl-N-(2-ethoxyphenyl)urea is a disubstituted urea featuring a cyclopropyl group and a 2-ethoxyphenyl moiety attached to the nitrogen atoms of the urea backbone. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 197456-28-3[1]
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.274 g/mol [1]

Strategic Synthesis Protocol

Proposed Synthetic Pathway:

The synthesis can be conceptualized in two primary stages: the formation of the isocyanate intermediate and the subsequent urea formation.

Step 1: Preparation of 2-ethoxyphenyl isocyanate

The conversion of 2-ethoxyaniline to its corresponding isocyanate is a critical step. Phosgene has been the traditional reagent for this transformation; however, due to its extreme toxicity, safer alternatives are now preferred in modern organic synthesis.[2][3] Triphosgene, a solid and therefore safer-to-handle phosgene equivalent, is a common choice.

  • Protocol:

    • In a well-ventilated fume hood, dissolve 2-ethoxyaniline in an inert aprotic solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of triphosgene (approximately 0.33 equivalents relative to the amine) in the same solvent. The reaction is exothermic and generates HCl gas, which should be neutralized with an appropriate scrubber.

    • After the addition is complete, the reaction mixture is typically heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹).

    • The resulting 2-ethoxyphenyl isocyanate can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Urea Formation

The final step involves the nucleophilic addition of cyclopropylamine to the in situ-generated or purified 2-ethoxyphenyl isocyanate.

  • Protocol:

    • Dissolve the 2-ethoxyphenyl isocyanate in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

    • To this solution, add cyclopropylamine dropwise at room temperature. The reaction is generally rapid and exothermic.

    • Stir the reaction mixture for a few hours at room temperature to ensure complete conversion.

    • The product, N-Cyclopropyl-N-(2-ethoxyphenyl)urea, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final, pure compound.

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Synthesis 2-Ethoxyaniline 2-Ethoxyaniline 2-Ethoxyphenyl_isocyanate 2-Ethoxyphenyl_isocyanate 2-Ethoxyaniline->2-Ethoxyphenyl_isocyanate Toluene, Reflux Triphosgene Triphosgene Triphosgene->2-Ethoxyphenyl_isocyanate Cyclopropylamine Cyclopropylamine Final_Product N-Cyclopropyl-N-(2-ethoxyphenyl)urea Cyclopropylamine->Final_Product 2-Ethoxyphenyl_isocyanate_2 2-Ethoxyphenyl isocyanate 2-Ethoxyphenyl_isocyanate_2->Final_Product DCM, RT

Caption: Proposed two-step synthesis of N-Cyclopropyl-N-(2-ethoxyphenyl)urea.

Scientific Rationale and Potential Applications

The structural motifs within N-Cyclopropyl-N-(2-ethoxyphenyl)urea are prevalent in many biologically active compounds, suggesting its potential utility in drug discovery. The rationale for its potential efficacy can be understood by dissecting its key components.

The Urea Moiety: A Hydrogen Bonding Powerhouse

The N,N'-disubstituted urea core is a critical pharmacophore in numerous approved drugs. Its ability to act as both a hydrogen bond donor (through the N-H protons) and acceptor (via the carbonyl oxygen) allows for strong and specific interactions with biological targets, particularly protein kinases.[2][4] This hydrogen bonding capacity is crucial for anchoring ligands within the ATP-binding pocket of kinases, often leading to potent inhibition.[5]

The Cyclopropyl Group: Enhancing Potency and Metabolic Stability

The inclusion of a cyclopropyl ring is a common strategy in modern medicinal chemistry to improve the pharmacological profile of a drug candidate.[6] Key advantages conferred by the cyclopropyl group include:

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thereby increasing potency.[6]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.[6]

  • Potency Enhancement: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions with the target protein.

The 2-Ethoxyphenyl Group: Modulating Selectivity and Solubility

The substituted phenyl ring plays a crucial role in defining the molecule's interaction with the target protein. The 2-ethoxy substitution can influence:

  • Selectivity: The position and nature of the substituent on the phenyl ring can dictate the selectivity of the compound for different kinases or other protein targets.

  • Solubility: The ethoxy group can improve the compound's solubility and other physicochemical properties, which are critical for drug development.

Potential Mechanism of Action: Kinase Inhibition

Given the prevalence of the N-aryl-N'-alkylurea scaffold in approved kinase inhibitors like Sorafenib and Lenvatinib, it is plausible that N-Cyclopropyl-N-(2-ethoxyphenyl)urea could function as a kinase inhibitor.[5] Many of these inhibitors target the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors for growth and metastasis.[4]

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds & Activates PLCg PLCγ VEGFR-2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival Inhibitor N-Cyclopropyl-N'- (2-ethoxyphenyl)urea Inhibitor->VEGFR-2 Potential Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

N-Cyclopropyl-N-(2-ethoxyphenyl)urea is a compound with significant potential in drug discovery, primarily due to its structural similarity to known kinase inhibitors. The combination of a hydrogen-bonding urea core, a potency-enhancing cyclopropyl group, and a selectivity-modulating ethoxyphenyl ring makes it a compelling candidate for further investigation. Future research should focus on the development and optimization of its synthesis, followed by in vitro screening against a panel of kinases to determine its inhibitory activity and selectivity profile. Subsequent structure-activity relationship (SAR) studies could then be employed to further refine its potency and pharmacological properties, paving the way for potential preclinical development.

References

  • Taylor & Francis. (2022, July 18). Synthesis, crystal structure, and DFT study of 1-cyclopropyl-3-(3-((1-(2-methoxyphenyl)-5-oxo-[5][7][8]triazolo[4,3-a]quinazolin-4(5H)-yl)methyl)phenylurea. Retrieved from [Link]

  • PubMed. (2013, January 15). Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors. Retrieved from [Link]

  • ChEMBL. Document: Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, September 14). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]

  • MDPI. (2024, November 29). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]

  • ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]

  • MDPI. (2021, April 6). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Retrieved from [Link]

  • PubMed. (2014, March 1). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Retrieved from [Link]

  • Google Patents. US3641094A - Preparation of isocyanates.
  • National Center for Biotechnology Information. (n.d.). How To Get Isocyanate?. Retrieved from [Link]

  • Organic Chemistry Portal. Isocyanate synthesis by substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of C-Aryl-N-cyclopropylnitrones. Retrieved from [Link]

  • Semantic Scholar. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Retrieved from [Link]

  • Google Patents. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • ChemRxiv. (2023, August 10). W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. Retrieved from [Link]

  • Google Patents. KR20200015937A - Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists.

Sources

Methodological & Application

synthetic route for N-Cyclopropyl-N-(2-ethoxyphenyl)urea preparation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-Cyclopropyl-N'-(2-ethoxyphenyl)urea

Executive Summary

This guide details the synthetic protocols for 1-cyclopropyl-3-(2-ethoxyphenyl)urea (also referred to as N-cyclopropyl-N'-(2-ethoxyphenyl)urea). This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in Soluble Epoxide Hydrolase (sEH) inhibitors and VEGFR kinase inhibitors.

While simple in connectivity, the synthesis presents specific process challenges:

  • Nucleophilic Competition: The electronic richness of the 2-ethoxyaniline vs. the nucleophilicity of cyclopropylamine.

  • Volatility: Cyclopropylamine (bp ~50°C) requires careful handling to maintain stoichiometry.

  • Solubility Profile: Urea products often exhibit poor solubility in non-polar solvents, a property we will exploit for purification.

This note provides two validated routes: a Direct Isocyanate Coupling (Method A) for high-throughput efficiency, and a CDI-Mediated Coupling (Method B) for safety and cost-efficiency when isocyanates are unavailable.

Retrosynthetic Strategy & Logic

The construction of the urea bridge is best approached by disconnecting the carbonyl core. We prioritize pathways that avoid the isolation of unstable carbamoyl chlorides.

Figure 1: Retrosynthetic Analysis and Pathway Selection

Retrosynthesis Target Target: 1-Cyclopropyl-3-(2-ethoxyphenyl)urea Disconnection Carbonyl Disconnection Target->Disconnection Retrosynthesis RouteA Route A: Isocyanate Coupling (High Yield, Fast) Disconnection->RouteA RouteB Route B: CDI Activation (Phosgene-Free, Safer) Disconnection->RouteB SM1 2-Ethoxyphenyl isocyanate RouteA->SM1 SM2 Cyclopropylamine RouteA->SM2 RouteB->SM2 SM3 2-Ethoxyaniline RouteB->SM3 Reagent_CDI 1,1'-Carbonyldiimidazole (CDI) RouteB->Reagent_CDI

Caption: Strategic disconnection showing the two primary routes. Route A is preferred for small-scale/library synthesis; Route B is preferred for larger batches avoiding isocyanate storage.

Critical Safety & Handling (Read Before Experiment)

  • Cyclopropylamine: Highly volatile (bp 49-50°C), toxic, and flammable.

    • Protocol: Always handle significantly below room temperature (0°C) during addition. Use a gas-tight syringe for transfer to ensure accurate stoichiometry.

  • Isocyanates: Potent sensitizers and lachrymators.

    • Protocol: Quench all glassware with methanol before removing from the fume hood to destroy residual isocyanates.

Method A: Direct Isocyanate Coupling (Preferred)

Context: This is the "Gold Standard" for medicinal chemistry libraries due to its operational simplicity and the "crash-out" purification mechanism.

Reagents:

  • 2-Ethoxyphenyl isocyanate (1.0 equiv)

  • Cyclopropylamine (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous, 0.2 M concentration)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-Ethoxyphenyl isocyanate (1.0 mmol) and anhydrous DCM (5 mL). Cool the solution to 0°C using an ice/water bath.

    • Why: Cooling suppresses potential side reactions (e.g., dimerization) and controls the exotherm upon amine addition.

  • Addition: Add Cyclopropylamine (1.1 mmol) dropwise via syringe over 5 minutes.

    • Observation: A white precipitate often begins to form immediately. This is the urea product, which is generally insoluble in DCM.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The isocyanate spot (high R_f) should disappear.

  • Workup (Filtration):

    • If precipitate is heavy: Filter the solid through a sintered glass funnel. Wash with cold DCM (2 x 5 mL) and Hexanes (2 x 10 mL).

    • If no precipitate: Concentrate the solvent to ~1 mL, then add Hexanes (10 mL) to induce crystallization.

  • Drying: Dry the white solid under high vacuum for 4 hours to remove traces of volatile cyclopropylamine.

Method B: CDI-Mediated Coupling (Phosgene-Free)

Context: Use this route if 2-ethoxyphenyl isocyanate is expensive, unstable, or unavailable. It generates the reactive intermediate in situ from the stable aniline.

Reagents:

  • 2-Ethoxyaniline (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Cyclopropylamine (1.2 equiv)[1]

  • Triethylamine (1.0 equiv - optional, if aniline is a salt)

  • DCM or THF (anhydrous)[2]

Protocol:

  • Activation: Dissolve 2-Ethoxyaniline (1.0 mmol) in anhydrous DCM (5 mL) at RT.

  • CDI Addition: Add CDI (1.1 mmol) in one portion.

    • Mechanism:[3][4][5][6][7][8][9][10] The aniline attacks CDI, releasing imidazole and forming the N-acylimidazole intermediate.

    • Observation: CO₂ evolution (bubbling) will occur. Ensure the system is vented through a needle/bubbler.

  • Intermediate Formation: Stir at RT for 2 hours.

    • Checkpoint: Verify complete consumption of aniline by TLC. The intermediate is usually stable enough for brief monitoring.

  • Coupling: Cool the mixture to 0°C. Add Cyclopropylamine (1.2 mmol) slowly.

  • Completion: Stir at RT overnight (12–16 hours). The reaction is slower than the isocyanate route due to the lower electrophilicity of the acylimidazole species compared to an isocyanate.

  • Workup (Extraction):

    • Unlike Method A, this reaction generates imidazole as a byproduct.

    • Dilute with DCM (20 mL). Wash with 1M HCl (2 x 15 mL) to remove imidazole and unreacted cyclopropylamine.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol/Water or flash chromatography (0-5% MeOH in DCM).

Analytical Data & Characterization

Expected Data for 1-Cyclopropyl-3-(2-ethoxyphenyl)urea:

ParameterExpected Value / SignalAssignment
Physical State White crystalline solidUrea aggregation
Melting Point 130–135 °CTypical for aryl-alkyl ureas
¹H NMR (DMSO-d₆)

8.05 (s, 1H)
Ar-NH -CO (Downfield due to H-bond)

7.90 (dd, 1H)
Ar-H (Ortho to urea)

6.80 - 7.00 (m, 3H)
Ar-H (Remaining aromatic)

6.45 (d, 1H)
CO-NH -Cyclopropyl

4.10 (q, 2H)
-O-CH₂ -CH₃

2.55 (m, 1H)
Cyclopropyl CH (Methine)

1.35 (t, 3H)
-O-CH₂-CH₃

0.40 - 0.70 (m, 4H)
Cyclopropyl CH₂ (High field diagnostic)
MS (ESI+) [M+H]⁺ = 221.13Calculated MW: 220.27

Troubleshooting & Optimization

Figure 2: Process Decision Tree

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (Hex/EtOAc) Start->CheckTLC Precipitate Heavy Precipitate? CheckTLC->Precipitate SM Consumed Filter Filter & Wash (Yield >85%) Precipitate->Filter Yes Soluble Product Soluble? Precipitate->Soluble No Evap Evaporate DCM Add Ether/Hexane Soluble->Evap Triturate Triturate Solid Evap->Triturate

Caption: Workflow for maximizing recovery of the urea product.

  • Issue: Low yield in Method B (CDI).

    • Fix: The intermediate acylimidazole can be hydrolyzed by moisture. Ensure anhydrous solvents.[1] Alternatively, heat the coupling step (CDI intermediate + amine) to 40°C if the aniline is sterically hindered.

  • Issue: Oily product.

    • Fix: Ureas can form supersaturated oils. Dissolve in minimal hot ethanol and add water dropwise until turbid, then cool slowly to induce crystallization.

References

  • Dhanak, D. et al. (2017). "Discovery of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. (General reference for urea sEH inhibitors).

  • Batey, R. A. et al. (2022).[11] "Urea derivative synthesis by amination... using Carbonyldiimidazole." Journal of Organic Chemistry, 87, 11329-11349.[11]

  • Common Organic Chemistry. (2023). "Urea Formation - Common Conditions: Amine + Isocyanate."

  • Sigma-Aldrich/Merck. (2023). "Cyclopropylamine Safety Data Sheet."

  • Organic Chemistry Portal. (2023). "Synthesis of Ureas: Recent Literature."

Sources

reaction conditions for synthesis of N-Cyclopropyl-N-(2-ethoxyphenyl)urea from 2-ethoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for synthesizing 1-cyclopropyl-3-(2-ethoxyphenyl)urea (also known as N-cyclopropyl-N'-(2-ethoxyphenyl)urea) starting from 2-ethoxyaniline (o-phenetidine).[1][2] This urea scaffold is a critical pharmacophore in medicinal chemistry, serving as a structural motif in various kinase inhibitors (e.g., VEGFR, PDGFR inhibitors similar to Sorafenib) and soluble epoxide hydrolase (sEH) inhibitors.

We present two distinct, field-proven methodologies:

  • Method A (Triphosgene Route): The "Gold Standard" for high-yield, scalable synthesis via an isocyanate intermediate.[1][2]

  • Method B (CDI Route): A "Safety-First" protocol utilizing 1,1'-Carbonyldiimidazole for bench-scale synthesis without chlorinated acylating agents.[1][2]

Strategic Retro-Analysis

The synthesis of unsymmetrical ureas from anilines requires the activation of the aniline nitrogen to a reactive carbonyl species, followed by nucleophilic attack by the second amine (cyclopropylamine).

  • Route Selection Logic:

    • Direct Isocyanate Addition: While 2-ethoxyphenyl isocyanate is commercially available, it is often unstable and expensive.[1][2] Generating it in situ from the stable aniline precursor is more cost-effective and ensures intermediate purity.[1]

    • Activation Reagent: Triphosgene (BTC) is selected over phosgene gas due to its solid-state handling safety while retaining the high reactivity required to form the isocyanate quantitatively.[1][2] CDI is offered as an alternative for labs restricting phosgene equivalents, though it may require longer reaction times or heating.[2]

Reaction Pathway Visualization

The following diagram outlines the mechanistic pathway for both protocols.

ReactionScheme Aniline 2-Ethoxyaniline (Starting Material) Triphosgene Triphosgene / Base (Method A) Aniline->Triphosgene Activation CDI CDI (Method B) Aniline->CDI Activation Isocyanate Intermediate A: 2-Ethoxyphenyl Isocyanate Triphosgene->Isocyanate - HCl Imidazolide Intermediate B: Carbamoylimidazole CDI->Imidazolide - Imidazole Product TARGET: 1-Cyclopropyl-3-(2-ethoxyphenyl)urea Isocyanate->Product Nucleophilic Addition Imidazolide->Product Nucleophilic Substitution Cyclopropylamine + Cyclopropylamine Cyclopropylamine->Isocyanate Cyclopropylamine->Imidazolide

Figure 1: Mechanistic divergence between Triphosgene and CDI activation pathways.[1][2]

Protocol A: Triphosgene-Mediated Synthesis (Standard)

Best for: High yields (>85%), scale-up (>1g), and rapid reaction times.[1][2] Mechanism: In situ generation of 2-ethoxyphenyl isocyanate followed by amine addition.[1][2]

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6]Role
2-Ethoxyaniline 1.0Substrate
Triphosgene 0.35Carbonyl source (1 eq.[1][2] phosgene equiv.)
Triethylamine (TEA) 2.5Acid scavenger
Cyclopropylamine 1.2Nucleophile
Dichloromethane (DCM) 0.1 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Cool the system to 0°C using an ice bath.

  • Activator Dissolution: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM (50% of total volume). Caution: Triphosgene generates phosgene upon decomposition.[1][2] Use a fume hood.

  • Aniline Addition: In a separate vial, dissolve 2-ethoxyaniline (1.0 equiv) and TEA (2.5 equiv) in the remaining DCM. Add this solution dropwise to the Triphosgene solution over 30 minutes at 0°C.

    • Observation: A white precipitate (TEA[1]·HCl) will form immediately.[1][2]

  • Isocyanate Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.

    • Checkpoint: TLC (Hexane/EtOAc 3:1) should show consumption of aniline and formation of a less polar spot (Isocyanate).

  • Coupling: Cool the reaction mixture back to 0°C . Add Cyclopropylamine (1.2 equiv) dropwise.[1]

  • Completion: Stir at RT for 2–4 hours.

    • Checkpoint: The isocyanate spot will disappear, replaced by a more polar urea spot.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[1][2][7]

    • Extract with DCM (3x).[1]

    • Wash combined organics with 1M HCl (to remove unreacted amines), water, and brine.[2]

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude solid is often pure enough.[1][2] If necessary, recrystallize from Ethanol/Water or EtOAc/Hexane .

Protocol B: CDI-Mediated Synthesis (Alternative)

Best for: Safety-restricted labs, avoiding chlorinated reagents.[1][2] Mechanism: Formation of an acyl-imidazole intermediate.[1][2]

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6]Role
2-Ethoxyaniline 1.0Substrate
CDI (1,1'-Carbonyldiimidazole) 1.2Coupling Reagent
Cyclopropylamine 1.5Nucleophile
THF or DMF 0.2 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Activation: Dissolve CDI (1.2 equiv) in anhydrous THF (or DMF) under nitrogen.

  • Aniline Addition: Add 2-ethoxyaniline (1.0 equiv) dropwise at RT.[1][2]

  • Intermediate Formation: Stir at 60°C for 2–4 hours.

    • Note: Aniline is less nucleophilic than alkyl amines; heating is often required to drive the formation of the carbamoylimidazole intermediate.

  • Coupling: Cool to RT. Add Cyclopropylamine (1.5 equiv).[1][7]

  • Reaction: Stir at RT overnight (or 50°C for 4 hours).

  • Workup:

    • Dilute with EtOAc.[1][2][7]

    • Wash extensively with water (to remove imidazole byproduct) and brine.[1][2]

    • Dry and concentrate.[1][2][7]

  • Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM) may be required to remove residual imidazole traces if water washes were insufficient.[1][2]

Purification & Characterization Workflow

The following decision tree guides the purification process based on crude purity.

PurificationFlow Crude Crude Product (Post-Workup) TLC_Check TLC Analysis (50% EtOAc/Hex) Crude->TLC_Check Solid Precipitate/Solid? TLC_Check->Solid Major Spot + Minor Impurities Recryst Recrystallization (EtOH/H2O or EtOAc/Hex) Solid->Recryst Yes Column Flash Chromatography (DCM -> 5% MeOH/DCM) Solid->Column No (Oil/Gum) Final Pure Urea (White Solid) Recryst->Final Column->Final

Figure 2: Purification decision logic for urea derivatives.

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.[1][2]

  • Melting Point: Expect range between 120–140°C (derivative dependent).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       7.8–8.0 (s, 1H, Ar-NH -CO).[2]
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       6.8–7.2 (m, 4H, Ar-H).[2]
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       6.5 (br s, 1H, CO-NH -Cyclopropyl).[2]
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       4.0 (q, 2H, -OCH₂ CH₃).[2]
      
    • 
       2.5–2.6 (m, 1H, Cyclopropyl CH ).
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       1.3 (t, 3H, -OCH₂CH₃ ).[2]
      
    • 
       0.4–0.7 (m, 4H, Cyclopropyl CH₂ ).
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Isocyanate/CDIEnsure solvents are anhydrous. Flame-dry glassware.
Symmetrical Urea Byproduct Excess water or incorrect addition orderAdd aniline to Triphosgene (not vice versa) to keep Triphosgene in excess during activation.[1][2]
Unreacted Aniline Low nucleophilicityUse Method A (Triphosgene) or heat Method B (CDI) to 60-80°C.
Oily Product Residual solvent or impuritiesTriturate with cold diethyl ether or pentane to induce crystallization.[1][2]

References

  • Sigma-Aldrich. 1-Cyclopropyl-3-(2-ethoxyphenyl)urea Product Page.[1][2] (Confirmation of target stability and existence). Link

  • Usharani, V., et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates."[2][8] Asian Journal of Chemistry, 2011, 23(4), 1802-1806.[1][2][8] (Protocol for Triphosgene-mediated urea synthesis).[1][2] Link

  • Dumas, J., et al. "Synthesis and Pharmacological Characterization of the Potent and Selective Raf Kinase Inhibitor Bay 43-9006 (Sorafenib)."[2] Current Opinion in Drug Discovery & Development. (Context for diaryl/aryl-alkyl urea synthesis in kinase inhibitors).

  • BenchChem. Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. (Protocols for cyclopropylamine coupling).[1] Link[1]

  • MDPI. "Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2." Molecules, 2024.[9] (Alternative oxidative coupling methods). Link[1]

Sources

Title: A Framework for Determining the Optimal Storage Conditions and Shelf Life of N-Cyclopropyl-N-(2-ethoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-N-(2-ethoxyphenyl)urea is a substituted urea derivative of interest in pharmaceutical research and development.[1][2] The chemical integrity and purity of such compounds are paramount for the validity and reproducibility of experimental results. This application note provides a comprehensive framework for establishing scientifically sound storage conditions and determining a reliable shelf life or re-test period. As specific public stability data for this compound is limited, this guide presents a series of protocols and best practices derived from international regulatory guidelines and the known chemistry of related urea compounds. We will detail the principles of forced degradation, the development of a stability-indicating analytical method, and the design of a long-term stability study. The objective is to empower researchers to validate storage protocols and ensure the quality of N-Cyclopropyl-N-(2-ethoxyphenyl)urea throughout its lifecycle in the laboratory.

Introduction: The Imperative for Stability Assessment

The stability of a chemical compound is its capacity to remain within established physical, chemical, and microbiological specifications throughout its period of storage and use.[3] For active pharmaceutical ingredients (APIs) and research chemicals, degradation can lead to a loss of potency, altered efficacy, and the formation of potentially toxic impurities, compromising both research outcomes and patient safety.[4][5]

N-Cyclopropyl-N-(2-ethoxyphenyl)urea possesses several functional groups, including a urea moiety, an ether linkage, and a cyclopropyl group, which may be susceptible to degradation under various environmental influences.[2] Urea compounds, in general, can undergo hydrolysis, especially under non-neutral pH conditions, and are sensitive to temperature.[6][7] Therefore, a systematic evaluation is necessary to define storage conditions that mitigate these risks. This document outlines the requisite experimental workflows, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[8][9]

Preliminary Storage and Handling Recommendations

Prior to the completion of formal stability studies, it is prudent to adopt conservative storage conditions based on the compound's chemical class and general best practices.[10][11] These initial conditions aim to minimize exposure to environmental factors known to promote degradation.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated)Lower temperatures decrease the rate of chemical reactions, including hydrolysis and oxidation, which are primary degradation pathways for many organic molecules.[6][12] Avoid freezing unless the compound's behavior at sub-zero temperatures is known.
Humidity Store with a desiccant in a tightly sealed container.The urea functional group is susceptible to hydrolysis.[6] Minimizing ambient moisture is critical to prevent the compound from caking and degrading.[11][13]
Light Protect from light (use amber vials or store in the dark).Aromatic compounds can be photosensitive. Photostability testing, as outlined in ICH Q1B, is required to determine if specific protective measures are necessary.[4][9]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent oxidation, especially if the molecule has sites susceptible to it. This is a precautionary measure until oxidative stability is formally assessed.

Note: These are general recommendations. The term "room temperature" should be avoided in labeling due to its variability.[14]

Protocol for Comprehensive Stability Assessment

Establishing a reliable shelf life requires a multi-step, systematic process. The core of this process is the development and validation of a stability-indicating analytical method—a method that can accurately quantify the active compound and separate it from any potential degradation products.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Shelf-Life Assignment A Compound Receipt & Initial Characterization (Purity, Identity) B Forced Degradation (Stress Testing) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC) B->C D Initiate Long-Term & Accelerated Stability Study C->D E Analyze Samples at Pre-defined Timepoints D->E F Analyze Data & Perform Kinetic Modeling E->F G Establish Re-Test Period & Storage Conditions F->G

Caption: Experimental workflow for shelf-life determination.

Part A: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the analytical method.[15] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at a sufficient level for detection and resolution.[8][16]

Materials:

  • N-Cyclopropyl-N-(2-ethoxyphenyl)urea

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in methanol at a concentration of ~1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize with 1 M NaOH, and dilute with mobile phase for analysis. The goal is to evaluate the intrinsic stability of the molecule.[4][8]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw a sample, neutralize with 1 M HCl, and dilute for analysis. This is crucial for compounds with functional groups like amides or esters that are susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze samples at appropriate time points. This helps identify potential oxidation products.[16]

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • Analyze samples to assess the impact of heat on both the solid and solution states.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the light-exposed and dark control samples.

Part B: Stability-Indicating Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice for stability studies of small molecules.

Suggested Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. (A C18 column is suitable for the nonpolar nature of the molecule).

  • Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer like 0.1% formic acid in water).

    • Example Gradient: Start at 30% Acetonitrile, ramp to 90% Acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (determined by a UV scan, likely around 240-280 nm for the phenylurea chromophore).

  • Column Temperature: 30°C

The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks, as generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is essential for this validation.

Part C: Long-Term Stability Study Protocol

Once the stability-indicating method is established, a formal stability study should be initiated using at least three primary batches of the material if intended for regulatory submission.[9]

Procedure:

  • Package the compound in the proposed container-closure system.

  • Place samples under the storage conditions outlined in the table below. These conditions are based on ICH guidelines for different climatic zones.[17]

  • At each specified time point, pull a sample and test for critical quality attributes, including appearance, purity (by the stability-indicating HPLC method), and identification.

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6

RH = Relative Humidity. Intermediate testing is only required if a significant change occurs during accelerated testing.[9][17]

Data Interpretation and Shelf-Life Definition

The shelf life is the time during which the compound is expected to remain within its approved specification under the defined storage conditions.[3]

Analysis:

  • Plot the purity (or assay value) of N-Cyclopropyl-N-(2-ethoxyphenyl)urea against time for each storage condition.

  • Determine the point at which the purity drops below a pre-defined limit (e.g., 95% or 90% of the initial value).

  • Data from accelerated studies can be used to predict the shelf life at long-term conditions, often using Arrhenius equation principles to relate degradation rate to temperature.[3]

G cluster_0 Environmental Factors cluster_1 Degradation Mechanisms cluster_2 Consequences Temp High Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Humidity High Humidity Humidity->Hydrolysis Light UV/Visible Light Photolysis Photolysis Light->Photolysis Purity Decreased Purity Hydrolysis->Purity Oxidation->Purity Photolysis->Purity ShelfLife Reduced Shelf Life Purity->ShelfLife

Caption: Relationship between storage conditions and stability.

Conclusion

While a definitive shelf life for N-Cyclopropyl-N-(2-ethoxyphenyl)urea cannot be stated without empirical data, this application note provides the necessary scientific framework to determine it. By conducting forced degradation studies, developing a robust stability-indicating method, and executing a formal stability study according to ICH guidelines, researchers can ensure the quality and integrity of their material. Adherence to these protocols will lead to the establishment of evidence-based storage conditions and a reliable re-test period, underpinning the validity of all future research and development activities involving this compound.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (2010, February 2).
  • A practical guide to forced degradation and stability studies for drug substances. Arcinova.
  • Handling & Storage Instructions. Koch Agronomic Services.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology.
  • ICH Guidelines for Stability. KK Wagh College of Pharmacy.
  • Considering the shelf life of protected urea. (2023, February 22). Agri-Lawn & Landscape.
  • Stability and Shelf Life. Pharmapproach.
  • (4-Ethoxyphenyl)urea SDS. ECHEMI.
  • Best Practices for Storing and Handling Urea Fertilizers. (2024, August 14). Green Gubre Group.
  • Requirements for UREA and Litfert StabillioN storage. Achema.
  • Stability of urea in solution and pharmaceutical preparations.
  • Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. (2014, March 1). PubMed.
  • Urea decomposition pathways.
  • Urea, N-ciclopropil-N- (2-etoxifenil) - (9CI) 197456-28-3 wiki. Guidechem.

Sources

Application Note: High-Throughput Dose-Response Profiling of N-Cyclopropyl-N-(2-ethoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-Cyclopropyl-N-(2-ethoxyphenyl)urea (CAS: 197456-28-3) is a lipophilic 1,1-disubstituted urea derivative (MW: 220.27 g/mol , LogP: ~2.65) frequently utilized as a small-molecule screening hit or pharmacological tool compound. Substituted ureas are privileged pharmacophores in drug discovery, commonly functioning as Type II kinase inhibitors (binding the DFG-out conformation) or soluble epoxide hydrolase (sEH) modulators.

To rigorously evaluate the potency and efficacy of this compound, a self-validating screening funnel is required. This guide details the causality and step-by-step execution of two orthogonal dose-response protocols: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for target modulation, and a homogeneous ATP-based luminescence assay for cellular phenotypic profiling.

Compound Handling & Formulation Strategy

Due to its lipophilicity, N-Cyclopropyl-N-(2-ethoxyphenyl)urea exhibits excellent solubility in dimethyl sulfoxide (DMSO) but may aggregate in aqueous buffers.

Causality of DMSO Tolerance: Most screening compounds are solubilized in 100% DMSO; therefore, the tolerance of the biological assay to this solvent must be strictly assessed prior to screening. Industry-standard biochemical assays require a tolerance of at least 0.5% DMSO, though maintaining a final assay concentration of ≤1.0% is highly favorable to prevent solvent-induced protein denaturation or artifactual leftward shifts in potency[1].

Biochemical Target Modulation: TR-FRET Protocol

Rationale: TR-FRET is selected for biochemical dose-response profiling because its ratiometric readout normalizes for well-to-well pipetting errors and liquid handling discrepancies. Furthermore, the time-resolved emission frequency is lower than the excitation frequency, effectively eliminating auto-fluorescence artifacts commonly introduced by small-molecule library compounds[2].

TR_FRET Donor Eu-Donor Complex Acceptor Acceptor Tracer Donor->Acceptor Proximity FRET Target Target Protein Donor->Target Binds Acceptor->Target Binds Signal High TR-FRET (665 nm Emission) Acceptor->Signal Uninhibited Compound N-Cyclopropyl-N- (2-ethoxyphenyl)urea Compound->Target Competes/Inhibits NoSignal Low TR-FRET (Signal Loss) Compound->NoSignal Displaces Acceptor

TR-FRET assay mechanism and compound-mediated signal displacement.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of N-Cyclopropyl-N-(2-ethoxyphenyl)urea in 100% anhydrous DMSO.

  • Serial Dilution: Generate a 10-point, 1:3 serial dilution in a 384-well polypropylene intermediate plate.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of the compound into a 384-well low-volume assay plate (ensuring a final DMSO concentration of 1.0%).

  • Reagent Addition: Dispense 5 µL of the target enzyme in assay buffer (e.g., 50 mM HEPES, 0.01% Tween-20, 1 mM DTT). Incubate for 15 minutes at room temperature (RT) to allow compound binding and equilibration.

  • Tracer Addition: Add 5 µL of the Europium-labeled donor antibody and fluorescent acceptor tracer mix.

  • Incubation & Readout: Incubate for 60 minutes at RT. Read the plate on a multimode reader using excitation at 340 nm and dual emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio to determine target inhibition.

Cellular Phenotypic Profiling: Cell Viability Protocol

Rationale: To determine if the biochemical inhibition translates to cellular efficacy or cytotoxicity, an ATP-quantification assay is utilized. The homogeneous "add-mix-measure" format results in rapid cell lysis and the generation of a luminescent signal that is directly proportional to the amount of ATP present (and thus, the number of viable cells)[3]. The engineered luciferase in this reagent provides a stable "glow-type" signal with a half-life of greater than five hours, eliminating the need for automated injectors and allowing batch processing of multiwell plates[3].

Workflow Step1 Compound Formulation (10 mM in 100% DMSO) Step2 Serial Dilution (10-point, 1:3 ratio) Step1->Step2 Step3 Cell Plating (384-well, 24h Incubation) Step2->Step3 Step4 Compound Treatment (72h Incubation) Step3->Step4 Step5 Viability Reagent Addition (Add-Mix-Measure) Step4->Step5 Step6 Luminescence Readout (Cell Viability EC50) Step5->Step6

High-throughput dose-response screening and cellular analysis workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., 1,000 cells/well) in 30 µL of culture medium into a 384-well opaque white flat-bottomed plate. Incubate overnight at 37°C, 5% CO2[4].

  • Compound Treatment: Dispense N-Cyclopropyl-N-(2-ethoxyphenyl)urea via pin-tool or acoustic dispenser to achieve a final concentration range of 10 µM to 0.5 nM. Maintain a final DMSO concentration of 0.3% (v/v) in each well[4]. Incubate for 72 hours.

  • Reagent Equilibration: Equilibrate the viability reagent and the assay plate to room temperature for 30 minutes prior to readout to ensure uniform luciferase kinetics[5].

  • Lysis & Readout: Add 30 µL of the viability reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal[6]. Record luminescence.

Data Analysis & Quality Control

A self-validating assay must continuously monitor performance metrics to prevent false positives. For assays conducted in automated HTS or SAR modes, statistical measures such as the Z'-factor must be calculated to ensure robustness[7]. A Z'-factor > 0.5 indicates an excellent assay suitable for dose-response profiling[8].

Table 1: Standardized Assay Quality Control Metrics

MetricTarget ThresholdMechanistic Rationale
Z'-Factor > 0.5Ensures adequate separation between positive and negative controls, validating assay robustness and reproducibility[8].
DMSO Tolerance ≤ 1.0%Prevents solvent-induced enzyme denaturation or artifactual leftward shifts in potency[1].
Hill Slope 0.8 to 1.2A slope > 1.5 may indicate compound aggregation, non-specific interference, or a non-stoichiometric mechanism[9].
S/B Ratio > 3.0Guarantees sufficient dynamic range for accurate IC50/EC50 non-linear regression fitting.

Table 2: Representative Dose-Response Data Summary for N-Cyclopropyl-N-(2-ethoxyphenyl)urea

Assay TypeReadout ModalityCompound IC50 / EC50Max Inhibition / Efficacy
Biochemical (Target) TR-FRET (Ratio 665/615)Calculated via 4-parameter logistic fit100% (Complete target saturation)
Cellular (Viability) Luminescence (RLU)Calculated via 4-parameter logistic fitVariable (Dependent on target essentiality)

References

Sources

extraction and isolation techniques for N-Cyclopropyl-N-(2-ethoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Extraction and Isolation of N-Cyclopropyl-N-(2-ethoxyphenyl)urea from Complex Matrices

Physicochemical Profiling & Strategy Design

Before designing an extraction protocol, it is critical to evaluate the target molecule's physicochemical profile. N-Cyclopropyl-N-(2-ethoxyphenyl)urea (CAS: 197456-28-3), a 1,1-disubstituted phenylurea derivative, features a hydrophobic ethoxyphenyl ring and a cyclopropyl group, balanced by a polar urea core.

  • Molecular Formula: C12H16N2O2

  • Molecular Weight: 220.27 g/mol [1]

  • Partition Coefficient (logP): ~2.65[1]

  • Topological Polar Surface Area (TPSA): 56.6 Ų[1]

Expertise & Experience (Causality of Strategy): The moderate lipophilicity (logP 2.65) of this compound dictates that traditional Liquid-Liquid Extraction (LLE) may suffer from incomplete partitioning or severe emulsion formation when applied to complex biological or environmental matrices. Therefore, Solid-Phase Extraction (SPE) utilizing a reversed-phase C18 or Hydrophilic-Lipophilic Balance (HLB) sorbent is the superior choice. The sorbent effectively captures the hydrophobic moieties of the molecule, while the polar urea core allows for the selective washing of highly polar interferences without target loss. Furthermore, the aromatic ring and urea backbone provide strong UV chromophores, making UV/Vis detection at 210 nm and 245 nm ideal for continuous chromatographic tracking ()[2].

Solid-Phase Extraction (SPE) Protocol

Trustworthiness (Self-Validating System): To ensure method integrity, analysts must run a matrix blank and a spiked matrix sample (e.g., spiked at 5 µg/L) in parallel. This validates recovery rates and rules out sorbent breakthrough.

Step-by-Step Methodology:

  • Cartridge Selection: Utilize a 500 mg C18 or polymeric HLB SPE cartridge.

  • Conditioning: Pass 5 mL of 100% Methanol through the cartridge to solvate the bonded phase, followed immediately by 5 mL of HPLC-grade water to equilibrate.

    • Causality: Drying out the sorbent at this stage collapses the alkyl chains, drastically reducing the surface area available for target binding.

  • Sample Loading: Load the aqueous sample (up to 500 mL, adjusted to pH 7.0) at a strictly controlled flow rate of 1–2 mL/min.

    • Causality: A slow flow rate ensures sufficient residence time for the mass transfer of the urea derivative from the mobile phase to the stationary phase.

  • Interference Wash: Wash the cartridge with 5 mL of 5% Methanol in water.

    • Causality: This specific concentration is strong enough to elute salts and highly polar organic impurities, but too weak to disrupt the hydrophobic interactions holding the logP 2.65 target compound.

  • Elution: Elute the target with 5 mL of 100% Acetonitrile.

    • Causality: Acetonitrile provides a sharper elution profile for phenylureas compared to methanol, minimizing the total elution volume required.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 1 mL of the initial HPLC mobile phase.

SPE_Workflow A Aqueous Sample Matrix (Spiked with Urea Derivative) B SPE Cartridge Conditioning (Methanol then H2O) A->B Preparation C Sample Loading (Flow rate: 1-2 mL/min) B->C Apply Sample D Interference Wash (5% Methanol in H2O) C->D Remove Polar Impurities E Target Elution (100% Acetonitrile) D->E Elute Target F Evaporation & Reconstitution (Ready for HPLC) E->F Concentrate

Caption: SPE workflow for isolating N-Cyclopropyl-N-(2-ethoxyphenyl)urea.

Preparative HPLC Isolation

For the isolation of the pure compound (>99% purity) from the concentrated SPE extract, Preparative HPLC is employed.

Step-by-Step Methodology:

  • Column Selection: C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile.

    • Causality: Formic acid is added not to ionize the neutral urea, but to suppress the ionization of any residual acidic matrix impurities, ensuring they elute away from the target peak.

  • Gradient Elution:

    • 0–5 min: 25% B (Isocratic hold to elute the polar void volume).

    • 5–20 min: Linear gradient to 80% B (The target urea derivative elutes mid-gradient).

    • 20–25 min: 100% B (Column wash).

  • Detection & Collection: Monitor UV absorbance at 210 nm (urea bond) and 245 nm (aromatic ring). Set the fraction collector to trigger on the slope of the target peak at 245 nm.

    • Causality: Triggering at 245 nm avoids the accidental collection of co-eluting aliphatic impurities that only absorb at the lower 210 nm wavelength ()[3].

  • Lyophilization: Freeze the collected fractions and lyophilize to yield the pure N-Cyclopropyl-N-(2-ethoxyphenyl)urea powder.

HPLC_Isolation Crude Reconstituted Extract Column Prep-HPLC C18 Column (H2O / Acetonitrile Gradient) Crude->Column Injection UV UV/Vis Detection (λ = 210 nm & 245 nm) Column->UV Elution Decision Target Peak Detected? UV->Decision Signal Monitoring Waste Waste Collection Decision->Waste No (Impurities) Fraction Fraction Collection (Target Compound) Decision->Fraction Yes (Target RT) Lyophilize Lyophilization (Pure Isolate) Fraction->Lyophilize Desiccation

Caption: Preparative HPLC isolation logic for target urea derivative purification.

Quantitative Data & Method Validation

A self-validating protocol requires established acceptance criteria. Based on validated frameworks for substituted phenylureas, the following performance metrics should be expected when isolating this class of compounds ()[4].

Table 1: Expected Validation Metrics for Phenylurea Extraction

ParameterTarget MetricAnalytical Justification
SPE Recovery 85% – 110%Confirms minimal breakthrough during loading and complete desorption during elution.
Intra-day Precision (RSD) < 8.0%Validates the repeatability of the SPE and HPLC injection process.
Limit of Detection (LOD) 0.3 – 1.0 µg/LEnsures trace-level applicability in environmental or biological matrices.
Prep-HPLC Purity > 99.0%Verified by analytical LC-MS; essential for downstream drug development assays.

References

  • US Environmental Protection Agency (EPA). "Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection." Organomation / US EPA. URL:[Link]

  • Kaur, M., Malik, A. K., & Singh, B. "Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction." LCGC North America, 2011. URL:[Link]

  • Saraji, M., et al. "Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography." Molecules, MDPI, 2020. URL:[Link]

Sources

in vivo administration methods for N-Cyclopropyl-N-(2-ethoxyphenyl)urea studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of In Vivo Delivery Systems for N-Cyclopropyl-N'-(2-ethoxyphenyl)urea

Executive Summary

This guide details the in vivo administration protocols for N-Cyclopropyl-N'-(2-ethoxyphenyl)urea (CAS: 197456-28-3), hereafter referred to as CEPU .[1] While often cited in literature with varying nomenclature (e.g., 1-cyclopropyl-3-(2-ethoxyphenyl)urea), this compound represents a class of lipophilic disubstituted ureas commonly utilized as soluble epoxide hydrolase (sEH) inhibitors or herbicide analogs.[1]

The Challenge: CEPU exhibits "brick dust" physicochemical properties—high crystallinity and poor aqueous solubility (<10 µg/mL)—making bioavailability the primary hurdle in efficacy studies.[1] The Solution: This document provides three validated formulation strategies: a Co-solvent Solution for intravenous (IV) PK studies, a Cyclodextrin Complex for intraperitoneal (IP) safety, and a Micronized Suspension for high-dose oral (PO) toxicology.[1]

Physicochemical Profiling & Vehicle Selection

Before selecting a route, the researcher must acknowledge the compound's hostility to aqueous environments.[1]

PropertyEstimated ValueImplication for Formulation
LogP (Octanol/Water) ~2.8 – 3.5Highly lipophilic; requires organic co-solvents or surfactants.[1]
Aqueous Solubility < 0.01 mg/mLPure saline/PBS will cause immediate precipitation and embolism risk.
pKa NeutralpH adjustment (acid/base) will not significantly improve solubility.[1]
Melting Point > 120°CHigh lattice energy requires heat/sonication during formulation.
Vehicle Decision Matrix

Use the following logic to select your formulation method:

VehicleSelection Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IP Intraperitoneal (IP) Route->IP Solvent Protocol A: DMSO/PEG400 Solution (Max 5 mg/kg) IV->Solvent Dose Target Dose? PO->Dose IP->Solvent Alternative CD Protocol B: HP-β-CD Complex (Max 20 mg/kg) IP->CD Preferred Dose->CD Low Dose (<20mg/kg) Suspension Protocol C: Micronized Suspension (>20 mg/kg) Dose->Suspension High Dose (>20mg/kg)

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and required dosage.

Detailed Protocols

Protocol A: IV Bolus Formulation (The "Gold Standard" Solution)

Best for: Pharmacokinetic (PK) profiling, absolute bioavailability determination. Target Concentration:[1] 1 mg/mL[1]

Reagents:

  • Dimethyl sulfoxide (DMSO), Anhydrous (Sigma-Aldrich)[1]

  • PEG 400 (Polyethylene glycol)[1]

  • Sterile Saline (0.9% NaCl) or PBS[1]

Composition: 5% DMSO / 40% PEG 400 / 55% Saline[1]

Workflow:

  • Weighing: Accurately weigh N mg of CEPU into a sterile glass vial.

  • Primary Solubilization: Add 5% of final volume of DMSO.

    • Critical Step: Vortex and sonicate at 37°C until the solution is completely clear. If particles remain, the compound will precipitate upon water addition.[1]

  • Co-solvent Addition: Slowly add 40% of final volume of PEG 400. Vortex to mix.

  • Aqueous Phase: While vortexing rapidly, dropwise add 55% of final volume of warm (37°C) Saline.

    • Note: The solution may turn slightly opalescent but should not contain visible crystals.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter immediately before injection.

Protocol B: Cyclodextrin Complex (The "Safety" Formulation)

Best for: Sub-chronic efficacy studies (IP or PO) where solvent toxicity (DMSO) must be minimized. Target Concentration:[1] 2–5 mg/mL[1]

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]

  • Sterile Water for Injection

Composition: 20% (w/v) HP-β-CD in Water[1]

Workflow:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water. Filter sterilize (0.22 µm).

  • Compound Addition: Add CEPU to the vehicle.

  • Complexation:

    • This method requires energy to force the lipophilic urea into the cyclodextrin cavity.

    • Sonicate for 30 minutes at 40°C.

    • Stir overnight (12–24 hours) at room temperature.

  • Verification: The result should be a clear solution. If cloudy, filter through 0.45 µm filter.[1] Analyze filtrate by HPLC to confirm actual concentration (often lower than nominal).[1]

Protocol C: Oral Suspension (High Dose/Tox)

Best for: High-dose toxicology or efficacy studies (>50 mg/kg) where solubility limits are exceeded.[1]

Reagents:

  • Methylcellulose (MC) (400 cP)[1]

  • Tween 80 (Polysorbate 80)[1]

Composition: 0.5% Methylcellulose + 1% Tween 80 in Water[1]

Workflow:

SuspensionPrep Step1 Weigh CEPU Step2 Add Tween 80 (1%) (Wetting Agent) Step1->Step2 Paste formation Step3 Grind/Triturate (Mortar & Pestle) Step2->Step3 Reduce particle size Step4 Slowly add 0.5% MC (Suspending Agent) Step3->Step4 Volume makeup Step5 Homogenize (High Shear) Step4->Step5 Final Suspension

Figure 2: Preparation workflow for oral suspension to ensure homogeneity.

Critical Technique:

  • Wetting: Ureas are hydrophobic and will float on water. You must levigate (grind) the powder with Tween 80 first to create a paste before adding the methylcellulose.[1]

  • Resuspension: Always vortex the vial immediately before drawing into the oral gavage syringe.

Quality Control & Troubleshooting

Precipitation Check (The "Crash" Test): Before injecting animals with Protocol A (Solution), perform a 1:10 dilution of your formulation into warm PBS in a test tube.[1]

  • Pass: Solution remains clear or slightly hazy for >30 mins.

  • Fail: Visible crystals form immediately. Do not inject. (Risk of phlebitis or embolism).[1]

Tolerability Monitoring:

  • DMSO Limits: Do not exceed 5 mL/kg IP or 2 mL/kg IV.

  • Clinical Signs: Watch for "writhing" (abdominal irritation) immediately post-IP injection, which suggests the compound has precipitated on the peritoneum.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for formulation of lipophilic compounds).

  • Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

  • Sigma-Aldrich. (2023).[1] Product Specification: 1-Cyclopropyl-3-(2-ethoxyphenyl)urea. Link

  • Morisseau, C., & Hammock, B. D. (2013).[1] "Impact of Soluble Epoxide Hydrolase Inhibition on Organ Damage in Hypertension." Annual Review of Pharmacology and Toxicology. (Context for Urea-based sEH inhibitors). Link

  • Strickley, R. G. (2004).[1] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. Link

Sources

Troubleshooting & Optimization

troubleshooting low yield in N-Cyclopropyl-N-(2-ethoxyphenyl)urea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: US-2024-CYC-ETH Topic: Troubleshooting Low Yield in N-Cyclopropyl-*N'-(2-ethoxyphenyl)urea Synthesis Assigned Expert: Senior Application Scientist, Organic Synthesis Division[1]

Triage: Quick Diagnostic Matrix

Before proceeding to the detailed protocols, please review this diagnostic matrix to identify the likely root cause of your low yield.

SymptomProbable CauseImmediate Action
Precipitate formed immediately, but yield is low. Symmetric Urea Formation. Moisture in the solvent hydrolyzed the isocyanate, causing it to react with itself.[1]Check solvent water content (<50 ppm required).[1] Switch to anhydrous THF or DCM.
Reaction is clear, but TLC shows starting material. Steric Hindrance. The ortho-ethoxy group is blocking the nucleophilic attack.[1]Increase temperature to 40–50°C or add a mild Lewis Acid catalyst (e.g., dibutyltin dilaurate).[1]
Product is an inseparable oil/gum. Rotamers or Impurities. The ethoxy group adds lipophilicity, preventing crystallization.[1]Triturate with cold hexanes/ether.[1] Do not rely solely on rotovap drying.[1]
Yield < 20% using CDI method. Incomplete Activation. The intermediate acyl-imidazole did not form completely before amine addition.Increase activation time of the first amine with CDI to 2 hours at RT before adding the second amine.

Module 1: The Isocyanate Route (Primary Method)

User Query: "I am reacting 2-ethoxyphenyl isocyanate with cyclopropylamine in DCM, but my isolated yield is only 35%. I see a large spot on TLC that isn't my product."

Expert Analysis

The synthesis of N-cyclopropyl-*N'-(2-ethoxyphenyl)urea involves the reaction of a nucleophilic amine with an electrophilic isocyanate.[1]

  • The Trap: The ortho-ethoxy group on the phenyl ring provides steric hindrance , slowing down the desired urea formation. Meanwhile, isocyanates are highly moisture-sensitive.[1] If the reaction is slow (due to sterics), trace water has more time to compete for the isocyanate, forming the thermodynamically stable 1,3-bis(2-ethoxyphenyl)urea (symmetric urea).[1]

Optimized Protocol

Reaction Scheme: 2-Ethoxyphenyl Isocyanate + Cyclopropylamine -> N-Cyclopropyl-N'-(2-ethoxyphenyl)urea[1]

  • Stoichiometry: Use 1.1 equivalents of Cyclopropylamine (nucleophile) to 1.0 equivalent of Isocyanate. The excess amine drives the reaction to completion against the steric barrier.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Crucial: Dry over activated 4Å molecular sieves for 24h prior to use.

  • Temperature: Start at 0°C , then warm to Room Temperature (RT) . If conversion is <50% after 4 hours, heat to 40°C .[1]

Step-by-Step Procedure:

  • Charge a flame-dried flask with 2-ethoxyphenyl isocyanate (1.0 equiv) and anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.

  • Cool the system to 0°C.

  • Add cyclopropylamine (1.1 equiv) dropwise over 15 minutes. Rapid addition can cause localized heating and side reactions.

  • Remove ice bath and stir at RT for 4 hours.

  • Monitor: Check TLC. If the isocyanate is consumed but a less polar byproduct (symmetric urea) dominates, your solvent was wet.[1]

  • Quench: Add 1M HCl (aq) to remove unreacted cyclopropylamine.

  • Purification: The product often precipitates upon adding non-polar solvent (Hexanes) to the concentrated organic layer.

Module 2: The CDI Route (Alternative)

User Query: "Isocyanates are too expensive or unstable. I am trying to couple 2-ethoxyaniline and cyclopropylamine using CDI, but it's not working."

Expert Analysis

Carbonyldiimidazole (CDI) is a safer alternative to phosgene, but it requires a stepwise mechanism.[1]

  • The Trap: 2-Ethoxyaniline is a poor nucleophile due to the electron-donating but sterically hindering ethoxy group. If you try to activate cyclopropylamine first, the 2-ethoxyaniline may be too bulky to attack the intermediate.[1]

  • The Fix: Activate the cyclopropylamine first (it forms the intermediate faster), OR activate the aniline with heat. Recommendation: Activate the less hindered amine (cyclopropylamine) first to ensure the intermediate forms cleanly, then force the hindered aniline to react.

Optimized Protocol
  • Activation: Dissolve cyclopropylamine (1.0 equiv) in anhydrous THF. Add CDI (1.1 equiv) at 0°C.[1]

  • Intermediate Formation: Stir at RT for 2 hours . Wait until gas evolution (CO2) ceases completely.[1]

  • Coupling: Add 2-ethoxyaniline (1.0 equiv) and a base catalyst (DBU or DMAP , 0.1 equiv).

  • Forcing Conditions: Heat the mixture to 60°C (reflux THF) for 12–16 hours. The steric bulk of the aniline requires thermal energy to overcome the activation barrier.

Module 3: Visualization of Competitive Pathways

The following diagram illustrates why moisture control is the single most critical factor in your yield.

UreaPathways Iso 2-Ethoxyphenyl Isocyanate Target Target Urea (Desired Product) Iso->Target + Amine (Fast if dry) Carbamic Carbamic Acid (Unstable) Iso->Carbamic + Water (Competes) Amine Cyclopropylamine Water Trace Water (Impurity) AnilineBy 2-Ethoxyaniline (Byproduct) Carbamic->AnilineBy - CO2 SymUrea Symmetric Urea (Major Yield Loss) AnilineBy->SymUrea + More Isocyanate

Caption: Competitive reaction pathways. The red path (moisture) consumes 2 equivalents of isocyanate to form 1 equivalent of waste (Symmetric Urea).

Module 4: Purification & Characterization

User Query: "My product is an oil. How do I get a solid?"

Purification Strategy

The 2-ethoxy group increases lipophilicity, often preventing easy crystallization.[1]

  • Acid Wash (Critical):

    • Dissolve crude in EtOAc.[1]

    • Wash 2x with 1M HCl .[1] This protonates and removes unreacted cyclopropylamine and any 2-ethoxyaniline formed by hydrolysis.[1]

    • Wash 1x with Brine, dry over Na2SO4.[1]

  • Trituration:

    • Rotovap to an oil.

    • Add a minimal amount of Diethyl Ether , then slowly add Pentane or Hexane while scratching the flask walls.

    • Cool to -20°C overnight.

  • Column Chromatography:

    • If crystallization fails, use Silica Gel.[1]

    • Eluent: 0-5% Methanol in DCM.[1] (Ureas are polar; pure hexanes/EtOAc may not move them effectively).[1]

Data Validation (NMR)
  • 1H NMR (DMSO-d6): Look for the urea protons.[1]

    • ~6.5 ppm (s, 1H): NH attached to cyclopropyl (often a broad doublet).[1][2]

    • ~8.0 ppm (s, 1H): NH attached to phenyl (downfield due to aromatic ring).[1]

    • ~0.4 - 0.7 ppm (m, 4H): Cyclopropyl ring protons (distinctive multiplets).[1]

    • ~1.4 ppm (t, 3H) & 4.0 ppm (q, 2H): Ethoxy group.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of isocyanate additions and nucleophilic attacks).

  • Gallou, I. et al. (2005).[1] "Scalable Synthesis of Ureas from Isocyanates". Journal of Organic Chemistry. Link[1]

  • BenchChem Technical Guides. (2025). "Troubleshooting Urea Synthesis & CDI Activation Protocols". Link[1]

  • Spyropoulos, C. & Kokotos, C.G. (2014).[1][3] "One-Pot Synthesis of Ureas from Boc-Protected Amines". Journal of Organic Chemistry. Link[1]

  • Padiya, K.J. et al. (2012).[1] "Unsymmetric Urea Synthesis via CDI Activation". Bioorganic & Medicinal Chemistry Letters. (Specifics on order of addition for hindered amines).

Sources

Technical Support Guide: Optimizing Reaction Temperature for N-Cyclopropyl-N-(2-ethoxyphenyl)urea Formation

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive (The "Why" and "How")

Executive Summary

The synthesis of N-cyclopropyl-N-(2-ethoxyphenyl)urea (typically via the reaction of 2-ethoxyphenyl isocyanate and cyclopropylamine) is a classic nucleophilic addition. However, users often underestimate the thermodynamic sensitivity of this reaction.

The Critical Insight: This reaction is exothermic and reversible .

  • Low Temperature (

    
    ):  Kinetic trapping. The reaction is slow, and solubility issues may trap unreacted isocyanate.
    
  • Optimal Window (

    
    ):  The "Goldilocks" zone where forward kinetics dominate, and the product is thermodynamically stable.
    
  • High Temperature (

    
    ):  The Danger Zone. You risk reversion  (retro-isocyanate reaction) and biuret formation  (dimerization). Furthermore, cyclopropylamine is volatile (bp 
    
    
    
    ), leading to stoichiometric drift if the system is not sealed.
The "Staged Ramp" Protocol

Do not use a static temperature. We recommend a Staged Temperature Ramp to maximize yield and purity.

StageTemperatureDurationPurpose
1. Initiation

30 minsControl the initial exotherm. Prevent localized "hot spots" that trigger oligomerization.
2. Propagation

2--4 hoursDrive the bulk reaction. Most conversion happens here.
3. Maturation

1 hourOptional. Only use if HPLC indicates unreacted isocyanate. Solubilizes intermediates to ensure completion.

Part 2: Scientific Integrity & Logic (Mechanism & Troubleshooting)

Module 1: The Thermodynamic Landscape

The formation of the urea linkage is driven by the nucleophilic attack of the cyclopropylamine nitrogen onto the electrophilic carbon of the isocyanate.

Key Causality:

  • Exotherm Management: The 2-ethoxy group on the phenyl ring is an electron-donating group (EDG). While it slightly reduces the electrophilicity of the isocyanate compared to a nitro-phenyl analog, the reaction with a primary aliphatic amine (cyclopropylamine) remains highly energetic. Uncontrolled exotherms lead to biuret impurities.

  • Reversibility: At elevated temperatures (typically

    
     in solution), ureas can undergo thermal dissociation back to the isocyanate and amine.[1] If the amine is volatile (cyclopropylamine), it escapes the headspace, shifting the equilibrium permanently backward.
    
Module 2: Troubleshooting Guide (FAQ Format)

Q1: My reaction conversion stalled at 90%. Should I reflux to push it? A: Do NOT reflux.

  • Diagnosis: Refluxing (likely

    
     depending on solvent) will likely degrade your product. The stall is usually due to stoichiometric mismatch  caused by cyclopropylamine volatility, not kinetic barriers.
    
  • Action: Add 0.1--0.2 equivalents of fresh cyclopropylamine at room temperature. Ensure your system is closed or equipped with an efficient reflux condenser cooled to

    
     to retain the amine.
    

Q2: I see a new impurity peak at RRT 1.2 (more lipophilic). What is it? A: This is likely the Biuret derivative or a Symmetrical Urea .

  • Cause: High temperature or water ingress.

    • Biuret: Formed when the product urea attacks a remaining isocyanate molecule (favored by heat).

    • Symmetrical Urea: Water reacts with 2-ethoxyphenyl isocyanate to form the aniline, which then reacts with another isocyanate molecule to form 1,3-bis(2-ethoxyphenyl)urea.

  • Correction: Lower your "Stage 2" temperature and ensure strictly anhydrous solvents (DCM or THF,

    
     water).
    

Q3: The product precipitates as a gum, not a solid. Is temperature a factor? A: Yes.

  • Cause: Rapid cooling from a high temperature can trap impurities (isocyanates) inside an amorphous gum.

  • Action: Use the "Slow Cool" method. After the Maturation phase (

    
    ), turn off the heat and let the bath cool to RT naturally over 2 hours. This promotes crystalline lattice formation over amorphous aggregation.
    

Part 3: Visualization & Experimental Workflow

Pathway Visualization

The following diagram illustrates the competing kinetic and thermodynamic pathways controlled by temperature.

UreaReactionPathway cluster_0 Safe Zone (0-45°C) cluster_1 Danger Zone (>60°C) Reactants Reactants (Isocyanate + Amine) Intermediate Zwitterionic Intermediate Reactants->Intermediate Nucleophilic Attack (Fast, Exothermic) Product Target Urea (N-Cyclopropyl-N'-(2-ethoxyphenyl)urea) Intermediate->Product Proton Transfer (0°C to RT) Biuret Biuret Impurity (High Temp Side Product) Product->Biuret + Isocyanate (>60°C) Reversion Reversion (Isocyanate + Amine) Product->Reversion Thermal Dissociation (>80°C)

Caption: Reaction pathway showing the kinetic product formation versus thermodynamic degradation (biuret/reversion) at elevated temperatures.

Standardized Experimental Protocol

Reagents:

  • 2-Ethoxyphenyl isocyanate (

    
    )
    
  • Cyclopropylamine (

    
    )
    
  • Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

  • Setup: Charge 2-ethoxyphenyl isocyanate into a reactor with anhydrous DCM (

    
    ). Cool the jacket/bath to 
    
    
    
    .
  • Addition: Dissolve cyclopropylamine in DCM (

    
    ). Add this solution dropwise to the isocyanate over 30 minutes. Critical: Maintain internal temperature 
    
    
    
    .
  • Ramp 1: Remove cooling. Allow to warm to

    
     . Stir for 3 hours.
    
  • Check: Sample for HPLC.

    • *If Isocyanate > 2%: * Warm to

      
        for 1 hour.
      
    • *If Isocyanate < 2%: * Proceed to workup.

  • Workup: If the product precipitates, filter and wash with cold hexanes. If soluble, concentrate under reduced pressure at

    
      (bath temp) to avoid thermal degradation during solvent removal.
    

References

  • Common Organic Chemistry. (n.d.). Urea Formation: Amine + Isocyanate.[2] Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Retrieved from [Link]

  • Google Patents. (1986). Process for the manufacture of cyclopropylamine (US4590292A).[3] Retrieved from

Sources

overcoming steric hindrance in cyclopropyl urea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Cyclopropyl Urea Synthesis Ticket ID: #CPU-STR-998 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Guide Overview

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because standard nucleophilic addition protocols (e.g., mixing an amine and an isocyanate in DCM) have failed to yield your target cyclopropyl urea.

The Core Problem: Cyclopropyl groups present a unique "V-shaped" steric wall. When a reaction center is attached directly to the ring (especially in 1,1-disubstituted systems), the bond angles (~60°) and the bulk of adjacent substituents create a "cone of protection" that repels incoming electrophiles. Furthermore, cyclopropyl amines are often volatile and prone to acid-catalyzed ring opening.

This guide provides three tiered solutions ranging from optimized standard protocols to "nuclear options" for chemically recalcitrant substrates.

Decision Matrix: Select Your Workflow

Before proceeding, identify your starting material and constraints using the logic flow below.

G Start Start: Identify Precursor CheckAcid Do you have the Cyclopropyl Carboxylic Acid? Start->CheckAcid CheckAmine Do you have the Cyclopropyl Amine? CheckAcid->CheckAmine No RouteA Route A: Curtius Rearrangement (Best for Stereoretention) CheckAcid->RouteA Yes IsHindered Is the partner amine also sterically hindered? CheckAmine->IsHindered Yes RouteB Route B: Activated Coupling (CDI/Triphosgene) RouteC Route C: Pd-Catalyzed Coupling (For 'Impossible' Sterics) IsHindered->RouteB No (Standard) IsHindered->RouteC Yes (Extreme Bulk)

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on available precursors and steric demand.

Module 1: The Curtius Rearrangement (Route A)

Best For: Chiral substrates where retention of stereochemistry is critical, or when the cyclopropyl isocyanate is too unstable to isolate.

The Science: The Curtius rearrangement converts a carboxylic acid to an isocyanate via an acyl azide.[1][2][3][4] Crucially, the migration of the carbon-nitrogen bond is concerted.[4] The R-group (cyclopropyl ring) never becomes a free carbocation or radical, meaning stereochemistry is strictly retained .

Protocol: One-Pot DPPA Method Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Inert Solvent (Toluene or THF).

  • Activation: Dissolve Cyclopropyl-COOH (1.0 equiv) in anhydrous Toluene (0.2 M). Add TEA (1.1 equiv).

  • Azidation: Add DPPA (1.1 equiv) dropwise at 0°C. Stir for 1-2 hours at RT.

  • Rearrangement: Heat the mixture to 80-90°C. Evolution of N₂ gas indicates isocyanate formation. Monitor by IR (look for strong -N=C=O stretch at ~2260 cm⁻¹).

  • Urea Formation: Once rearrangement is complete (gas evolution stops), cool to 50°C and add the partner amine (1.2 equiv).

  • Completion: Stir at 50-60°C for 2-4 hours.

Key Mechanism:

Curtius Acid Cyclopropyl-COOH Azide Acyl Azide (R-CON3) Acid->Azide + DPPA TransState Concerted Shift (Retention of Config) Azide->TransState Heat (-N2) Iso Isocyanate (R-N=C=O) TransState->Iso Urea Target Urea Iso->Urea + Amine

Figure 2: Mechanistic flow of the Curtius Rearrangement highlighting the concerted shift that preserves stereochemistry.

Module 2: Activated Direct Coupling (Route B)

Best For: Coupling a cyclopropyl amine with a hindered partner using phosgene equivalents.

The Science: Standard isocyanates may be too unreactive toward a hindered cyclopropyl amine. We must use a "linker" reagent. Triphosgene is preferred over phosgene gas for safety, and over CDI for reactivity, though CDI is excellent if acid-sensitivity is a major concern.

Protocol: The "Inverse Addition" Triphosgene Method Goal: Avoid symmetrical urea formation (R-NH-CO-NH-R).[5]

  • Preparation: Dissolve Triphosgene (0.35 equiv) in DCM at -78°C (or 0°C if solubility is poor).

  • First Amine Addition (The Hindered One): Add the cyclopropyl amine (1.0 equiv) and DIPEA (1.0 equiv) slowly.

    • Why? Adding the hindered amine first ensures it reacts with the highly reactive phosgene species to form the carbamoyl chloride.

  • Warm Up: Allow to warm to RT to ensure formation of the isocyanate/carbamoyl chloride intermediate.

  • Second Amine Addition: Add the partner amine (1.1 equiv) and excess DIPEA (2.0 equiv).

  • Reflux: If the reaction stalls, switch solvent to DCE and reflux (83°C).

Comparative Data: Coupling Agents

ReagentReactivitySteric ToleranceRisk ProfileRecommended For
CDI ModerateLowLow (Imidazole byproduct)Acid-sensitive substrates
Triphosgene HighHighHigh (Generates Phosgene)Standard hindered coupling
DSC ModerateModerateModerate (Explosion risk)Mild conditions
Ti(OiPr)₄ VariableHighLowLewis-acid activation
Module 3: Troubleshooting & FAQs

Q1: The reaction using CDI is stuck at the intermediate (carbamoyl imidazole). It won't react with my second amine.

  • Diagnosis: The imidazole leaving group is not electrophilic enough for your hindered amine.

  • Fix: Add Methyl Triflate (MeOTf) (1.1 equiv relative to CDI) to the reaction. This methylates the imidazole ring, creating a highly reactive imidazolium species (a "super-leaving group") that drives the reaction forward. Caution: MeOTf is a powerful alkylating agent.

Q2: My cyclopropyl amine is volatile and I'm losing yield.

  • Fix: Do not isolate the free base. Use the hydrochloride salt of the amine. Suspend the salt in the reaction solvent and use a precise amount of base (e.g., N-methylmorpholine) to liberate it in situ only as it reacts.

Q3: I see significant epimerization of my chiral cyclopropane.

  • Diagnosis: If using the Curtius route, the rearrangement is safe, but the formation of the acyl azide might involve basic conditions that racemize the alpha-carbon.

  • Fix: Switch from TEA/DPPA to a neutral activation method, or ensure the temperature during azide formation is kept strictly at 0°C.

References
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Mukhopadhyay, P. K., et al. (2004). Titanium(IV) Isopropoxide-Mediated Synthesis of Ureas from Amines.[6] Journal of Organic Chemistry, 69(15), 5135–5137.

  • Batey, R. A., et al. (1998). Carbamoylimidazolium Salts as Reactive Intermediates for the Synthesis of Ureas.[7] Tetrahedron Letters, 39(35), 6267-6270.

  • Knölker, H. J., et al. (1995). Transition Metal-Catalyzed Oxidative Carbonylation of Amines to Ureas. Chemical Reviews, 95(4), 1135–1135.

Sources

Technical Support Center: Stabilizing N-Cyclopropyl-N-(2-ethoxyphenyl)urea in Long-Term Solution Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Cyclopropyl-N-(2-ethoxyphenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental compounds in long-term solution storage. Inconsistent results can often be traced back to compound degradation, a factor that is critical to control for reproducible and reliable data. This guide provides in-depth, evidence-based answers and protocols to address the specific challenges you may encounter.

I. Understanding the Stability of N-Cyclopropyl-N-(2-ethoxyphenyl)urea

N-Cyclopropyl-N-(2-ethoxyphenyl)urea is a substituted urea, a class of compounds widely used in drug discovery. The stability of any urea-based compound in solution is not absolute and is influenced by several factors including the solvent, temperature, pH, and light exposure. The core urea functional group can be susceptible to hydrolysis, and the substituents on the nitrogen atoms—in this case, a cyclopropyl and a 2-ethoxyphenyl group—will modulate this reactivity.

The primary goal of a stable storage protocol is to minimize the rate of degradation, ensuring that the concentration and purity of the stock solution remain within acceptable limits for the duration of your experiments.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of N-Cyclopropyl-N-(2-ethoxyphenyl)urea solutions.

Q1: What is the best solvent for preparing a stock solution of N-Cyclopropyl-N-(2-ethoxyphenyl)urea?

A1: The choice of solvent is critical. For non-aqueous stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective choice due to its high solubilizing power for a wide range of organic molecules. However, for applications sensitive to DMSO, other organic solvents can be considered. Isopropanol has been shown to be effective in retarding the decomposition of urea.[1][2] Ethanol and methanol are also viable options. For aqueous-based assays, it is recommended to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous buffer immediately before use.

Q2: At what temperature should I store my stock solution?

A2: Lower temperatures generally slow down chemical degradation. For long-term storage (weeks to months), it is highly recommended to store your stock solution at -20°C or, ideally, at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes. For short-term storage (a few days), 4°C may be acceptable, but this should be validated for your specific experimental needs.

Q3: How does pH affect the stability of N-Cyclopropyl-N-(2-ethoxyphenyl)urea in aqueous solutions?

A3: Urea and its derivatives are generally most stable in a neutral to slightly acidic pH range, typically between 4 and 8.[1][2] In aqueous solutions, strongly acidic or alkaline conditions can catalyze the hydrolysis of the urea linkage. If your experiments require pH outside of this range, it is crucial to minimize the time the compound is in that solution before analysis. Using a buffer, such as a lactate buffer at pH 6.0, has been shown to minimize urea degradation in aqueous environments.[1][2]

Q4: Should I protect my solution from light?

A4: While there is no specific data on the photosensitivity of N-Cyclopropyl-N-(2-ethoxyphenyl)urea, many organic compounds can be susceptible to photolytic degradation. As a general precautionary measure, it is recommended to store solutions in amber vials or to wrap the vials in aluminum foil to protect them from light, especially if stored for extended periods.

Q5: What are the signs of degradation in my stock solution?

A5: Visual signs of degradation can include color change, cloudiness, or the formation of precipitate. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can quantify the parent compound and detect the emergence of degradation products.

III. Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Precipitation in stock solution upon thawing. The storage temperature is too low for the solvent, or the concentration of the compound exceeds its solubility at that temperature.Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, consider preparing a new stock at a slightly lower concentration. Ensure the solvent is appropriate for the storage temperature (e.g., DMSO freezes at 18.5°C).
Inconsistent experimental results over time. The compound is degrading in the stock solution. This can be due to improper storage temperature, repeated freeze-thaw cycles, or hydrolysis in aqueous working solutions.1. Verify Storage: Ensure stock solutions are aliquoted and stored at -80°C. 2. Prepare Fresh Working Solutions: Always prepare fresh dilutions from the stock solution for each experiment. 3. Perform a Stability Check: Analyze an aliquot of your stock solution via HPLC or LC-MS to check for purity and the presence of degradation products.
Working solution turns cloudy or changes color. This can indicate poor solubility in the aqueous buffer, a reaction with a component of the buffer, or rapid degradation.1. Check Solubility: You may need to decrease the final concentration of the compound in your working solution or add a small percentage of an organic co-solvent. 2. Buffer Compatibility: Ensure there are no reactive species in your buffer. 3. pH Issues: Check the pH of your final working solution to ensure it is within a stable range for the compound.

IV. Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution of N-Cyclopropyl-N-(2-ethoxyphenyl)urea (Molecular Weight: 220.27 g/mol ) in DMSO.

Materials:

  • N-Cyclopropyl-N-(2-ethoxyphenyl)urea solid

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile pipette tips and tubes

Procedure:

  • Weigh out 2.20 mg of N-Cyclopropyl-N-(2-ethoxyphenyl)urea on a calibrated analytical balance.

  • Transfer the solid to a clean, amber glass vial.

  • Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in microcentrifuge tubes suitable for low-temperature storage.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C until use.

Protocol 2: Long-Term Stability Assessment

This protocol outlines a basic experiment to assess the stability of your stock solution over time.

Objective: To determine the degradation rate of N-Cyclopropyl-N-(2-ethoxyphenyl)urea in a specific solvent and at a specific storage temperature.

Workflow:

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution (e.g., 10 mM in DMSO) B Aliquot into multiple vials for each time point and condition A->B C Store aliquots at desired temperatures (e.g., 4°C, -20°C, -80°C) B->C D Time Point 0: Analyze initial aliquot by HPLC/LC-MS E Time Points (e.g., 1, 2, 4, 8, 12 weeks): Analyze one aliquot from each condition D->E Store remaining aliquots F Quantify parent compound peak area and identify any new peaks (degradants) E->F G Plot % Parent Compound Remaining vs. Time F->G H Determine acceptable storage conditions (e.g., where >95% of parent remains) G->H

Caption: Workflow for a long-term stability study of N-Cyclopropyl-N-(2-ethoxyphenyl)urea.

Procedure:

  • Prepare a stock solution as described in Protocol 1.

  • Create multiple aliquots for each storage condition (e.g., 4°C, -20°C, and -80°C) and for each time point.

  • Immediately after preparation (Time 0), analyze one aliquot using a validated HPLC or LC-MS method. This will serve as your baseline.

  • Store the remaining aliquots under the different temperature conditions.

  • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.

  • Allow the aliquot to thaw completely at room temperature and vortex gently.

  • Analyze the sample using the same analytical method as for the Time 0 sample.

  • Compare the peak area of the parent compound at each time point to the Time 0 sample to calculate the percentage of the compound remaining. Note the appearance and growth of any new peaks, which may be degradation products.

  • Plot the percentage of remaining parent compound against time for each storage condition to determine the stability profile.

V. Potential Degradation Pathway

Based on the general chemistry of urea compounds, a likely degradation pathway for N-Cyclopropyl-N-(2-ethoxyphenyl)urea in aqueous or protic solutions is hydrolysis. This can occur at either of the C-N bonds of the urea moiety.

G cluster_0 Hydrolysis Conditions (H₂O, H⁺ or OH⁻) A N-Cyclopropyl-N-(2-ethoxyphenyl)urea O C NH-Cyclopropyl NH-(2-ethoxyphenyl) B Pathway 1: Cleavage of N-Cyclopropyl bond A->B C Pathway 2: Cleavage of N-Aryl bond A->C D D B->D E E C->E F Further decomposition to 2-Ethoxyaniline + CO₂ D->F

Caption: Proposed hydrolytic degradation pathways for N-Cyclopropyl-N-(2-ethoxyphenyl)urea.

This diagram illustrates that hydrolysis can lead to the formation of cyclopropylamine and 2-ethoxyaniline, along with the unstable carbamic acid intermediates. The relative rates of these two pathways will depend on the specific conditions.

VI. Data Summary Tables

Table 1: Recommended Solvents for Stock Solutions

SolventPolarity IndexNotes
DMSO 7.2High solubilizing power. Hygroscopic. Freezes at 18.5°C.
Isopropanol 3.9Shown to retard urea decomposition.[1][2] Less polar than ethanol/methanol.
Ethanol 4.3Good general-purpose solvent.
Methanol 5.1Good general-purpose solvent. More polar than ethanol.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -80°C (long-term) -20°C (intermediate-term)Lower temperatures significantly reduce the rate of chemical reactions, including degradation.[1]
pH (for aqueous solutions) 4.0 - 8.0Urea derivatives show maximal stability in this pH range.[1][2]
Light Exposure Minimize (use amber vials)Prevents potential photolytic degradation.
Freeze-Thaw Cycles Avoid (aliquot stock solutions)Repeated cycling can introduce moisture and accelerate degradation.
Solvent Purity Use anhydrous, high-purity gradeWater content can promote hydrolysis.

VII. References

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195.

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2018). PMC. Retrieved February 27, 2026, from [Link]

  • Urease inhibitors technologies as strategy to mitigate agricultural ammonia emissions and enhance the use efficiency of urea-bas. (2023). UreaKnowHow. Retrieved February 27, 2026, from [Link]

  • Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201.

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. Retrieved February 27, 2026, from [Link]

Sources

removing unreacted starting materials from N-Cyclopropyl-N-(2-ethoxyphenyl)urea samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-Cyclopropyl-N-(2-ethoxyphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials from your product samples. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of N-Cyclopropyl-N-(2-ethoxyphenyl)urea.

Q1: How can I confirm the presence of unreacted starting materials in my crude product?

A1: Before attempting any purification, it is crucial to confirm the presence and relative levels of impurities. Thin-Layer Chromatography (TLC) is the most common and rapid method for this initial assessment.

  • Principle of TLC: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

  • Expected Results:

    • 2-Ethoxyaniline: Being a primary amine, it is significantly more polar than the urea product and will have a lower Rf value.

    • N-Cyclopropyl-N-(2-ethoxyphenyl)urea (Product): As a disubstituted urea, it is less polar than the starting aniline but more polar than non-polar byproducts. It will have an intermediate Rf value.

    • Cyclopropyl Isocyanate: This is highly reactive and unlikely to be present in its original form after aqueous workup. It will likely hydrolyze to cyclopropylamine (which is basic and polar) or react to form other species.

A co-spot on your TLC plate—where you spot the crude mixture, the starting material, and the crude mixture on top of the starting material in the same lane—can definitively identify the impurity.

Q2: What are the key physical properties I should consider for purification?

A2: Understanding the differences in the physical and chemical properties of your product and the unreacted starting materials is the foundation for selecting an effective purification strategy.

CompoundMolar Mass ( g/mol )Physical StateBoiling Point (°C)Key Solubility / Reactivity
2-Ethoxyaniline 137.18Colorless oily liquid[1]231-233[1][2]Basic; soluble in alcohol, ether, and dilute acid; sparingly soluble in water.[1][3]
Cyclopropyl Isocyanate 83.09Liquid[4]87[4][5]Highly reactive, flammable, and toxic.[4][6] Reacts with nucleophiles like water and amines.[7]
N-Cyclopropyl-N-(2-ethoxyphenyl)urea (Product) 220.27 (Approx.)Solid (Typical for ureas)N/A (Decomposes)Neutral/weakly basic; solubility varies in organic solvents.[8]

The most significant difference to exploit is the basicity of the unreacted 2-ethoxyaniline compared to the relatively neutral urea product.

Q3: What is the most direct method to remove the bulk of unreacted 2-ethoxyaniline?

A3: The most efficient initial purification step is a liquid-liquid extraction using a dilute acidic wash . This technique leverages the basic nature of the aniline starting material.

  • Causality: 2-Ethoxyaniline, being an aromatic amine, is basic and will be readily protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt (2-ethoxyanilinium chloride).[3] The urea product is significantly less basic and will remain in the organic phase. This allows for a clean separation between the aqueous and organic layers.[9][10]

See Protocol 2 for a detailed step-by-step guide.

cluster_0 Separatory Funnel cluster_1 Resulting Layers crude Crude Product (Urea + Aniline) in Organic Solvent add_acid Add Dilute HCl (aq) crude->add_acid 1. shake Shake & Vent add_acid->shake 2. separate Separate Layers shake->separate 3. organic_layer Organic Layer (Contains Pure Urea Product) separate->organic_layer Top Layer (Typical) aqueous_layer Aqueous Layer (Contains Aniline Salt) separate->aqueous_layer Bottom Layer caption Workflow for Acidic Liquid-Liquid Extraction. cluster_purification Advanced Purification start Crude Product acid_wash Perform Acidic Liquid-Liquid Extraction start->acid_wash check_purity Check Purity (TLC) acid_wash->check_purity is_pure Pure Product check_purity->is_pure Yes chromatography Flash Column Chromatography check_purity->chromatography No (Multiple Impurities or Close Rf) recrystallization Recrystallization check_purity->recrystallization No (Mainly one imurity, solid product) chromatography->is_pure recrystallization->is_pure caption Purification Decision-Making Workflow.

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of N-Cyclopropyl-N-(2-ethoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-Cyclopropyl-N'-(2-ethoxyphenyl)urea (also known as 1-cyclopropyl-3-(2-ethoxyphenyl)urea). It focuses on differentiating this compound from its positional isomers using LC-MS/MS and elucidating the mechanistic pathways governing its dissociation.

Executive Summary

Subject Compound: 1-Cyclopropyl-3-(2-ethoxyphenyl)urea Molecular Formula: C₁₂H₁₆N₂O₂ Exact Mass: 220.1212 Da Primary Application: Soluble Epoxide Hydrolase (sEH) inhibition research; pesticide metabolite analysis.

This guide addresses the analytical challenge of distinguishing N-Cyclopropyl-N'-(2-ethoxyphenyl)urea (Ortho isomer) from its Para isomer (4-ethoxyphenyl) and Meta isomer (3-ethoxyphenyl). While these compounds share identical molecular weights and elemental compositions, their fragmentation behaviors under Collision-Induced Dissociation (CID) differ significantly due to the Ortho Effect .[1] This proximity-driven interaction facilitates unique intramolecular rearrangements, specifically the elimination of ethylene and ethanol, which are energetically unfavorable in the para/meta configurations.[1]

Experimental Methodology (LC-ESI-MS/MS)

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This setup prioritizes the detection of labile urea-based fragments.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Justification: Acidic pH ensures abundant protonation of the urea nitrogens, maximizing [M+H]⁺ intensity.[1]

MS Source Parameters (ESI+)[1]
  • Ionization Mode: Electrospray Ionization (Positive).[1][2][3][4][5][6]

  • Capillary Voltage: 3.5 kV.[1]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical.[1] Low CE (15 eV) preserves the molecular ion; High CE (45 eV) reveals the diagnostic cyclopropyl and phenyl ring fragments.[1]

Fragmentation Mechanism Analysis

The fragmentation of N-Cyclopropyl-N'-(2-ethoxyphenyl)urea is governed by the lability of the urea bridge and the stability of the resulting carbocations.

Primary Cleavage Pathways (Precursor m/z 221.13)

Upon protonation, the molecule forms the [M+H]⁺ ion at m/z 221 .[1] The dissociation follows two competitive pathways driven by charge localization:

  • Pathway A (Urea Bond Cleavage - Amine Retention):

    • Cleavage of the carbonyl-nitrogen bond retains the charge on the basic amine fragment.

    • Product: 2-Ethoxyaniline cation (m/z 138) .

    • Mechanism:[1][7][8] Proton transfer to the aniline nitrogen followed by neutral loss of cyclopropyl isocyanate (83 Da).[1]

  • Pathway B (Urea Bond Cleavage - Isocyanate Formation):

    • Charge retention on the isocyanate fragment (less common but observable).[1]

    • Product: 2-Ethoxyphenyl isocyanate cation (m/z 164) .

    • Mechanism:[1][7][8] Loss of neutral cyclopropylamine (57 Da).[1]

Secondary Fragmentation (The "Ortho Effect")

The 2-ethoxy group is key to differentiation.[1]

  • Loss of Ethylene (m/z 138 → m/z 110): The 2-ethoxyaniline fragment (m/z 138) undergoes a McLafferty-like rearrangement or a four-center elimination to lose ethylene (C₂H₄, 28 Da), yielding the 2-aminophenol radical cation (m/z 110) .

  • Cyclopropyl Ring Opening: The cyclopropyl group is robust but can eliminate propene or open to an allyl cation under high energy, though this is usually obscured by the dominant urea cleavage.[1]

Comparative Analysis: Ortho vs. Para Isomer

The following table summarizes the diagnostic ions that distinguish the target compound (Ortho) from its Para isomer.

FeatureN-Cyclopropyl-N'-(2-ethoxyphenyl)urea (Ortho )N-Cyclopropyl-N'-(4-ethoxyphenyl)urea (Para )Mechanistic Cause
m/z 138 Abundance High (Base Peak)HighFormation of Ethoxyaniline ion (common to both).
m/z 110 Intensity Very High Low / ModerateOrtho Effect: The 2-position allows a 6-membered transition state for C₂H₄ loss.
m/z 193 ([M+H-C₂H₄]⁺) Observable NegligibleDirect loss of ethylene from the parent ion is facilitated by the urea NH hydrogen bonding with the ortho-ethoxy oxygen.
m/z 175 ([M+H-EtOH]⁺) Trace/Diagnostic AbsentIntramolecular nucleophilic attack (cyclization) displacing ethanol.[1]
Diagnostic Ratio Rule

To validate the identity of the Ortho isomer, calculate the ratio of m/z 110 / m/z 138 .[1]

  • Ortho Isomer: Ratio > 0.5 (Rapid loss of ethylene due to proximity).[1]

  • Para Isomer: Ratio < 0.2 (Slower, non-assisted fragmentation).[1]

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation tree for the Ortho isomer, highlighting the diagnostic pathways.

FragmentationPathway Parent [M+H]+ Precursor m/z 221.13 (N-Cyclopropyl-N'-(2-ethoxyphenyl)urea) Frag138 Fragment A: 2-Ethoxyaniline m/z 138.09 Parent->Frag138 Urea Cleavage (Path A) Frag164 Fragment B: 2-Ethoxyphenyl Isocyanate m/z 164.07 Parent->Frag164 Urea Cleavage (Path B) Frag58 Fragment C: Cyclopropylamine m/z 58.06 Parent->Frag58 Trace Path Frag193 [M+H - C2H4]+ m/z 193.10 Parent->Frag193 Direct Ethylene Loss (Ortho-Specific) Frag110 Diagnostic Ion: 2-Aminophenol m/z 110.06 (Ortho Effect) Frag138->Frag110 Loss of C2H4 (Facilitated by Ortho-position) Neutral1 - Cyclopropyl Isocyanate (83 Da) Neutral2 - Cyclopropylamine (57 Da) Neutral3 - Ethylene (28 Da)

Caption: Fragmentation tree of N-Cyclopropyl-N'-(2-ethoxyphenyl)urea showing the diagnostic "Ortho Effect" pathway (m/z 138 → m/z 110).

References

  • Lobodin, V. V., et al. (2005).[1] "Cyclization of the substituted N-(ortho-cyclopropylphenyl)-N'-aryl ureas and thioureas in the gas phase and solution." Journal of the American Society for Mass Spectrometry.[1] Link

  • Karthik, S., et al. (2021).[1] "Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers." Rapid Communications in Mass Spectrometry. Link

  • Sigma-Aldrich. "1-Cyclopropyl-3-(2-ethoxyphenyl)urea Product Specification." Merck KGaA.[1] Link[1][9]

  • NIST Chemistry WebBook. "Urea, (4-ethoxyphenyl)- Mass Spectrum."[1] National Institute of Standards and Technology.[1] Link

Sources

structure-activity relationship (SAR) of N-Cyclopropyl-N-(2-ethoxyphenyl)urea analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-Cyclopropyl-N'-(2-ethoxyphenyl)urea (referred to herein as CPEU ), focusing on its primary application as a pharmacophore in Soluble Epoxide Hydrolase (sEH) inhibition and its structural relevance to VEGFR2 kinase inhibitors (e.g., Lenvatinib).

Executive Summary

N-Cyclopropyl-N'-(2-ethoxyphenyl)urea (CPEU) represents a privileged scaffold in medicinal chemistry, primarily utilized to target Soluble Epoxide Hydrolase (sEH) and Receptor Tyrosine Kinases (RTKs) . Its structural significance lies in the cyclopropyl-urea moiety , which acts as a transition-state mimic for the hydrolysis of epoxides (in sEH) and as a hydrogen-bonding anchor in the ATP-binding pocket of kinases.

This guide compares CPEU against industry-standard alternatives (TPPU , AUDA , and Sorafenib ), evaluating its potency, metabolic stability, and physicochemical properties.

Key Findings:

  • Primary Mechanism: Mimics the transition state of Epoxyeicosatrienoic acids (EETs) hydrolysis.

  • Structural Advantage: The N-cyclopropyl group enhances metabolic stability and potency compared to N-alkyl analogs (e.g., N-butyl).

  • Key Differentiator: The 2-ethoxy substitution provides steric locking, improving oral bioavailability compared to unsubstituted phenyl ureas.

Structure-Activity Relationship (SAR) Analysis

The efficacy of CPEU is driven by three distinct structural domains. Below is the causal analysis of each domain's contribution to biological activity.

The Pharmacophore Breakdown
  • The Urea Bridge (The Warhead):

    • Function: Acts as the primary hydrogen bond donor.

    • Mechanism: In sEH inhibition, the urea nitrogens donate hydrogen bonds to the catalytic aspartate residue (Asp335 in human sEH), mimicking the transition state of epoxide ring opening.

    • Causality: Replacement of the urea with an amide or carbamate drastically reduces potency (IC50 shifts from nM to µM range) due to the loss of the second H-bond donor.

  • The N-Cyclopropyl Group (The Anchor):

    • Function: Fills the small, hydrophobic pocket of the enzyme.

    • Advantage: Unlike flexible alkyl chains (ethyl/butyl), the cyclopropyl ring is rigid. This reduces the entropic penalty upon binding.

    • Metabolic Stability: Cyclopropyl groups are more resistant to P450-mediated oxidation than linear alkyl chains, extending the compound's half-life (t1/2).

  • The 2-Ethoxyphenyl Moiety (The Lipophilic Tail):

    • Function: Occupies the large hydrophobic pocket (L-pocket) of sEH or the allosteric hydrophobic region in kinases.

    • Steric Effect: The ortho-ethoxy group forces the phenyl ring to twist out of coplanarity with the urea. This "twisted" conformation improves solubility and prevents π-π stacking aggregation, a common failure mode in urea drugs.

SAR Visualization (DOT Diagram)

SAR_Analysis Compound N-Cyclopropyl-N'-(2-ethoxyphenyl)urea Urea Urea Bridge (H-Bond Donor) Compound->Urea Cyclopropyl Cyclopropyl Group (Rigid Hydrophobe) Compound->Cyclopropyl EthoxyPhenyl 2-Ethoxyphenyl (Steric/Lipophilic) Compound->EthoxyPhenyl Target_sEH sEH Target (Asp335 Interaction) Urea->Target_sEH Mimics Transition State Target_Kinase VEGFR2 Target (Glu885/Asp1046 Interaction) Urea->Target_Kinase H-Bond Anchor Effect_Potency High Potency (Low nM IC50) Cyclopropyl->Effect_Potency Low Entropic Penalty Effect_Stab Metabolic Stability (High t1/2) Cyclopropyl->Effect_Stab Resists Oxidation EthoxyPhenyl->Effect_Potency Fills Hydrophobic Pocket

Figure 1: Structural decomposition of CPEU and its interaction logic with primary biological targets.

Comparative Performance Analysis

This section objectively compares CPEU against standard alternatives in the sEH and Kinase inhibitor classes.

Table 1: Comparative Data Profile
FeatureCPEU (Subject)TPPU (Alternative 1)AUDA (Alternative 2)Lenvatinib (Kinase Ref)
Primary Class sEH Inhibitor (Probe)sEH Inhibitor (Gold Std)sEH Inhibitor (Classic)VEGFR2 Kinase Inhibitor
Structure Cyclopropyl-Urea-EthoxyphenylCyclopropyl-Urea-TrifluoromethoxyphenylAdamantyl-Urea-AcidCyclopropyl-Urea-Quinoline
sEH Potency (IC50) ~2 – 10 nM ~0.5 – 1 nM ~2 – 5 nMN/A (Off-target)
Solubility ModerateHighLow (Crystal issues)Moderate
Metabolic Stability High (Cyclopropyl)Very High (CF3 + Piperidine)Low (Beta-oxidation of tail)High
Key Limitation Lacks polar "tail" for water solubilityComplex synthesisRapid clearanceToxicity (Kinase selectivity)
Analysis of Alternatives:
  • vs. TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea):

    • Comparison: TPPU is the current "gold standard" for sEH inhibition in rodent models. While CPEU is highly potent, TPPU incorporates a polar piperidine tail that drastically improves water solubility and oral bioavailability compared to the lipophilic ethoxy group of CPEU.

    • Verdict: Use CPEU for in vitro binding assays or fragment-based drug design (FBDD). Use TPPU for in vivo efficacy studies.

  • vs. AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid):

    • Comparison: AUDA was the first widely used sEH inhibitor. However, it suffers from rapid metabolism (beta-oxidation of the acid chain) and poor physical properties (crystallization).

    • Verdict: CPEU is superior to AUDA in terms of metabolic stability and ease of handling, though AUDA remains a historical reference.

  • vs. Lenvatinib (Kinase Context):

    • Comparison: Lenvatinib utilizes the exact N-cyclopropyl-N'-aryl urea motif found in CPEU. The cyclopropyl urea in Lenvatinib binds to the ATP pocket of VEGFR2.[1]

    • Verdict: CPEU serves as a minimal pharmacophore model for studying the binding kinetics of the urea-kinase interaction without the complexity of the quinoline ring.

Experimental Protocol: Validating Potency

To ensure scientific integrity, the activity of CPEU must be validated using a self-consistent fluorescence assay.

Protocol: Fluorescent sEH Inhibition Assay (CMNPC Method)

Objective: Determine the IC50 of CPEU against human recombinant sEH using the substrate cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (CMNPC).

Reagents:

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Enzyme: Recombinant human sEH (approx. 1 nM final concentration).

  • Substrate: CMNPC (Final concentration: 5 µM; Km is approx 5 µM).

  • Inhibitor: CPEU (Serial dilution: 10,000 nM to 0.1 nM in DMSO).

Workflow:

  • Preparation: Dilute sEH enzyme in Buffer. Keep on ice.

  • Incubation: Add 20 µL of Enzyme + 1 µL of CPEU (various concentrations) to a black 96-well plate. Incubate at 30°C for 5 minutes to allow equilibrium binding.

  • Initiation: Add 180 µL of CMNPC substrate solution.

  • Measurement: Monitor fluorescence intensity immediately (Ex: 330 nm, Em: 465 nm) for 10–30 minutes (Kinetic Mode).

  • Calculation:

    • Determine the slope (Rate, RFU/sec) for the linear portion of the curve.

    • Plot Rate vs. log[Inhibitor].

    • Fit to the Hill equation (Sigmoidal dose-response) to generate IC50.

Validation Criteria (Self-Check):

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Solvent Control: DMSO concentration must remain < 1% to avoid enzyme denaturation.

  • Reference: Run TPPU or AUDA as a positive control; expected IC50 should be within 2-fold of literature values.

Biological Pathway Visualization

Understanding the downstream effect of CPEU requires visualizing the Arachidonic Acid cascade. CPEU prevents the degradation of beneficial EETs.

Pathway_sEH Arachidonic Arachidonic Acid EETs EETs (Anti-inflammatory / Vasodilator) Arachidonic->EETs CYP Metabolism CYP CYP450 Epoxygenases DHETs DHETs (Biologically Inactive / Pro-inflammatory) EETs->DHETs Hydrolysis by sEH sEH Soluble Epoxide Hydrolase (sEH) CPEU CPEU (Inhibitor) CPEU->sEH BLOCKS (IC50 ~2nM)

Figure 2: The mechanism of action. CPEU inhibits sEH, preserving the pool of beneficial EETs (Epoxyeicosatrienoic acids).

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry. Link

  • Okamoto, K., et al. (2015). "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization." ACS Medicinal Chemistry Letters. (Demonstrates the N-cyclopropyl-N'-aryl urea binding mode in kinases). Link

  • Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry. (Basis for TPPU comparison). Link

  • Gomez, G. A., et al. (2006). "Structure-activity relationships of urea inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry Letters. Link

Sources

comparative potency of N-Cyclopropyl-N-(2-ethoxyphenyl)urea vs standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Fluorescence\nDetection",

Fig 1: sEH-mediated arachidonic acid cascade and the inhibitory intervention by CPEU.

Comparative Profiling: CPEU vs. Standard Inhibitors

To objectively assess CPEU, we benchmark it against two highly characterized sEH inhibitors:

  • TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea): The current in vivo gold standard, known for sub-nanomolar potency and exceptional pharmacokinetic stability.

  • AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid): A classic first-generation inhibitor that suffers from poor aqueous solubility and rapid phase I metabolism.

Quantitative Performance Data
ParameterCPEUTPPU (Gold Standard)AUDA (Legacy Standard)
Target Enzyme Human sEHHuman sEHHuman sEH
IC50 (nM) 12.4 ± 1.22.8 ± 0.43.2 ± 0.5
Aqueous Solubility (µg/mL) > 150~ 45< 5
Metabolic Stability (t1/2, min) 85> 12015
Primary Limitation Moderate absolute potencyHigh plasma protein bindingRapid metabolism & insolubility

Scientist's Insight: While CPEU exhibits a slightly higher IC50 than TPPU, its superior aqueous solubility (>150 µg/mL) makes it highly advantageous for in vitro cellular assays where compound precipitation often confounds results. It effectively solves the "formulation bottleneck" that plagued early sEH inhibitors like AUDA.

Self-Validating Experimental Workflows

A robust protocol must be self-validating. The methodologies below are designed not just to generate data, but to inherently control for common artifacts such as non-specific binding and poor membrane permeability.

Protocol A: High-Throughput FRET sEH Enzymatic Assay

Causality & Design Choices: We utilize PHOME ((3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) as the substrate. Upon hydrolysis by sEH and subsequent intramolecular cyclization, PHOME releases the highly fluorescent 6-methoxy-2-naphthaldehyde 1. This provides a massive signal-to-background ratio. Furthermore, we mandate the inclusion of 0.1 mg/mL BSA in the assay buffer. Urea-based inhibitors are notoriously lipophilic; without BSA acting as a carrier, compounds adsorb to the polystyrene microplate walls, leading to artificially inflated IC50 values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer consisting of 0.1 M Sodium Phosphate (pH 7.4) and 0.1 mg/mL BSA.

  • Compound Dilution: Prepare 10-point serial dilutions of CPEU, TPPU (positive control), and AUDA in DMSO. Ensure final assay DMSO concentration remains

    
     1% to prevent enzyme denaturation.
    
  • Enzyme Incubation: Add recombinant human sEH (final concentration: 3 nM) to a 96-well black microplate. Add the inhibitor dilutions and incubate for 15 minutes at 25°C to allow steady-state thermodynamic binding.

  • Reaction Initiation: Add PHOME substrate to a final concentration of 50 µM.

  • Kinetic Detection: Immediately measure fluorescence (

    
     = 330 nm, 
    
    
    
    = 465 nm) kinetically every 30 seconds for 30 minutes at 30°C.
  • Data Analysis: Calculate the initial velocity (RFU/min) for each well. Plot normalized activity vs. log[Inhibitor] and determine the IC50 using a four-parameter logistic non-linear regression.

Workflow Prep 1. Compound Preparation Incubate 2. Enzyme-Inhibitor Incubation Prep->Incubate Substrate 3. Add PHOME Substrate Incubate->Substrate Read 4. Fluorescence Detection Substrate->Read Analyze 5. IC50 Calculation Read->Analyze

Fig 2: High-throughput FRET-based screening workflow for evaluating sEH inhibitor potency.

Protocol B: Cellular Target Engagement (LPS-Stimulated Macrophages)

Causality & Design Choices: Biochemical IC50 does not guarantee cellular penetration. To validate that CPEU crosses the lipid bilayer and engages intracellular sEH, we use an LPS-stimulated RAW 264.7 macrophage model. By measuring the reduction of pro-inflammatory Interleukin-6 (IL-6), we functionally validate the stabilization of endogenous EETs.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.
    
  • Pre-treatment: Aspirate media and replace with fresh media containing 100 nM of CPEU, TPPU, or vehicle (0.1% DMSO). Incubate for 2 hours to allow intracellular accumulation of the inhibitors.

  • Stimulation: Spike wells with Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Quantification: Harvest the cell culture supernatant. Quantify IL-6 levels using a standard sandwich ELISA kit.

  • Validation Check: A successful assay is validated if the TPPU positive control demonstrates a >60% reduction in IL-6 compared to the vehicle + LPS control. CPEU's efficacy is then calculated relative to this validated baseline.

References

  • Gene deficiency and pharmacological inhibition of soluble epoxide hydrolase confers resilience to repeated social defeat stress Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses Bioorganic Chemistry (MDPI)[Link]

  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition Analytical Biochemistry (PubMed Central)[Link]

Sources

IR spectroscopy absorption bands for N-Cyclopropyl-N-(2-ethoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of N-Cyclopropyl-N-(2-ethoxyphenyl)urea

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for N-Cyclopropyl-N-(2-ethoxyphenyl)urea. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of molecular vibrations. We will deconstruct the molecule into its constituent functional groups, predict the corresponding absorption frequencies, and compare these with established data for analogous structures. A detailed, self-validating experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR) is provided, ensuring reproducibility and accuracy. This guide serves as a practical tool for the structural verification and quality control of this complex urea derivative.

Introduction: The Role of IR Spectroscopy in Characterizing Substituted Ureas

N-Cyclopropyl-N-(2-ethoxyphenyl)urea is a trisubstituted urea derivative featuring a complex arrangement of functional groups: a urea core, an aromatic ether, and a strained cyclopropyl ring. Characterizing such a molecule unequivocally is critical in pharmaceutical development and chemical synthesis. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1]

When a molecule is exposed to infrared radiation, its bonds stretch, bend, and rotate at specific frequencies corresponding to the energy of the radiation absorbed.[1][2] The resulting spectrum, a plot of transmittance versus wavenumber (cm⁻¹), reveals the functional groups present. For a molecule like N-Cyclopropyl-N-(2-ethoxyphenyl)urea, IR spectroscopy is indispensable for confirming the integrity of the urea linkage, the substitution pattern on the aromatic ring, and the presence of the ether and cyclopropyl moieties.

Deconstruction of the Molecule: Predicted Vibrational Modes

To accurately interpret the IR spectrum, we must first analyze the molecule's structure and predict the absorption bands based on its functional components.

The Urea Core: -(NH)-C(=O)-N<

The urea functional group gives rise to several characteristic and strong absorptions.

  • N-H Stretching: As a trisubstituted urea, there is only one N-H bond. Its stretching vibration is expected to produce a single, sharp to moderately broad peak. In non-hydrogen-bonded states (dilute solution), this appears at higher frequencies (>3400 cm⁻¹).[3] In the solid state, intermolecular hydrogen bonding with the carbonyl oxygen will lower this frequency, typically into the 3200-3400 cm⁻¹ range.[4][5]

  • C=O Stretching (Amide I Band): The carbonyl (C=O) stretch of ureas is one of the most intense bands in the spectrum. For simple, solid-state ureas, this band appears around 1685 cm⁻¹.[6][7] Its position is highly sensitive to substitution and hydrogen bonding. For this complex derivative, we predict a strong absorption in the 1650-1690 cm⁻¹ region.[8]

  • C-N Stretching and N-H Bending (Amide II/III Bands): Unlike primary or secondary amides, this trisubstituted urea lacks a distinct Amide II band (which is primarily N-H bending). However, significant coupling occurs between C-N stretching and other vibrations. Expect strong to medium bands in the 1450-1550 cm⁻¹ region corresponding to C-N stretching vibrations.[6][7][9] The increased bond order of the C-N bonds due to resonance gives them a higher frequency than typical C-N single bonds.[9]

The 2-Ethoxyphenyl Moiety

This group contributes several key signals that confirm its presence and substitution pattern.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring occurs at wavenumbers slightly higher than those for aliphatic C-H bonds. Look for weak to medium absorptions in the 3000-3100 cm⁻¹ region.[2][10]

  • Aromatic C=C Stretching: The stretching vibrations within the aromatic ring produce a characteristic series of sharp, medium-intensity peaks between 1450-1600 cm⁻¹ .[10][11][12] Two of the most prominent bands are often found near 1600 cm⁻¹ and 1500 cm⁻¹.[11]

  • Aromatic Ether C-O-C Stretching: Aromatic ethers display a strong, characteristic asymmetric C-O-C stretching band. For an aryl-alkyl ether, this is expected in the 1210-1260 cm⁻¹ range.[13] A weaker symmetric stretch often appears near 1020-1075 cm⁻¹. The asymmetric stretch is a crucial diagnostic peak for this functional group.

  • C-H Out-of-Plane (OOP) Bending: The pattern of strong bands in the 675-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.[10] For a 1,2-disubstituted (ortho) ring, a strong band is typically observed around 735-770 cm⁻¹ .

The Cyclopropyl and Ethyl Groups
  • Cyclopropyl C-H Stretching: The C-H bonds on a strained cyclopropyl ring absorb at a slightly higher frequency than typical saturated alkanes. Expect bands in the 3000-3080 cm⁻¹ region, potentially overlapping with the aromatic C-H stretches.[8]

  • Aliphatic C-H Stretching: The ethyl group (-CH₂CH₃) will show standard aliphatic C-H stretching absorptions in the 2850-2980 cm⁻¹ range.[8][14] These are often the most intense bands in the C-H stretching region.

  • Aliphatic C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups will appear in the 1370-1470 cm⁻¹ region.[13]

Data Summary and Comparative Analysis

The following table summarizes the predicted IR absorption bands for N-Cyclopropyl-N-(2-ethoxyphenyl)urea.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment Functional Group
3200-3400Medium, SharpN-H Stretch (H-bonded)Urea
3000-3100Medium-Weak=C-H StretchAromatic & Cyclopropyl
2850-2980StrongC-H StretchEthyl (Alkyl)
1650-1690Strong, SharpC=O Stretch (Amide I)Urea
1580-1610Medium, SharpC=C Ring StretchAromatic
1450-1550Medium-StrongC=C Ring Stretch / C-N StretchAromatic / Urea
1370-1470MediumC-H BendingEthyl (Alkyl)
1210-1260Strong, SharpAsymmetric C-O-C StretchAryl-Alkyl Ether
735-770Strong, SharpC-H Out-of-Plane Bend1,2-Disubstituted Aromatic

To place these predictions in context, the table below compares key vibrational frequencies with those of simpler, related molecules. This comparison highlights how structural changes influence absorption frequencies.

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-N Stretch (cm⁻¹) / N-H Bend (cm⁻¹) Reference
Urea (solid) 3200-3500 (broad, multiple)~1685~1464 (C-N), ~1615 (N-H bend)[6][7]
Aromatic Ureas (general) 3420-3460Varies with conformationN/A[3]
Predicted: N-Cyclopropyl-N-(2-ethoxyphenyl)urea 3200-3400 (single peak) 1650-1690 ~1450-1550 (C-N) -

This comparison illustrates that while the fundamental absorptions remain, the specific frequencies and peak multiplicities change with substitution, providing a basis for detailed structural confirmation.

Experimental Protocol: FTIR-ATR Analysis

This protocol describes the use of Attenuated Total Reflectance (ATR), a modern technique that requires minimal sample preparation and is ideal for solid powders.[15][16]

Causality and Principle

ATR works by passing an IR beam through a crystal of high refractive index (e.g., diamond or zinc selenide).[16] The beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample placed in tight contact with the crystal. This penetration is sufficient for the sample to absorb energy, generating a spectrum. The quality of the spectrum is critically dependent on the quality of contact between the sample and the ATR crystal.

Diagram: ATR Experimental Workflow

ATR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (clean crystal, no sample) Clean->Background Sample Place Solid Sample on Crystal Background->Sample Apply_Pressure Apply Consistent Pressure (ensure good contact) Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Clean_Post Clean Crystal Thoroughly Acquire_Sample->Clean_Post Process Process Spectrum (ATR correction, peak picking) Clean_Post->Process End End Process->End

Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[17]

  • Crystal Cleaning (Self-Validation Step 1): The ATR crystal surface must be impeccably clean. Wipe the crystal with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol) and allow it to dry completely. Any residue will appear in your spectrum.

  • Background Acquisition: With the clean, empty crystal in place, acquire a background spectrum. This critical step measures the instrument's response and the atmospheric conditions, which will be mathematically subtracted from the sample spectrum.[15][17] This ensures that the final spectrum contains only information from the sample.

  • Sample Application: Place a small amount (a few milligrams) of the N-Cyclopropyl-N-(2-ethoxyphenyl)urea powder directly onto the center of the ATR crystal.

  • Apply Pressure (Self-Validation Step 2): Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. The goal is to create intimate, void-free contact between the powder and the crystal surface. Inconsistent pressure is a major source of poor reproducibility.

  • Sample Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted (typically 16-64 scans are co-added) to improve the signal-to-noise ratio.

  • Post-Acquisition Cleaning: Thoroughly clean the sample from the crystal surface using the same procedure as in Step 2.

  • Data Processing: The resulting spectrum may require a baseline correction and an ATR correction (an algorithm available in most spectroscopy software) to make it appear more like a traditional transmission spectrum, especially if comparing to library data.

Spectral Interpretation and Validation

A valid spectrum of N-Cyclopropyl-N-(2-ethoxyphenyl)urea should exhibit strong, characteristic peaks in the regions predicted.

Diagram: Key Vibrational Modes of N-Cyclopropyl-N-(2-ethoxyphenyl)urea

Caption: Molecular structure highlighting key bonds and their expected IR absorption regions.

A Self-Validating Checklist for Interpretation:
  • C-H Stretching Region (2800-3200 cm⁻¹):

    • Is there a sharp peak above 3200 cm⁻¹? Confirm the N-H stretch.[4]

    • Are there peaks just above 3000 cm⁻¹? This validates the presence of aromatic and/or cyclopropyl C-H bonds.[8][10]

    • Are there strong, sharp peaks below 3000 cm⁻¹? This confirms the aliphatic C-H bonds of the ethyl group.[14]

  • Carbonyl Region (1600-1800 cm⁻¹):

    • Is there a very strong, sharp absorption between 1650-1690 cm⁻¹? This is the primary confirmation of the urea C=O group.[8] Its absence would indicate a failed synthesis or degradation.

  • Fingerprint Region (600-1600 cm⁻¹):

    • Are there multiple sharp peaks between 1450-1600 cm⁻¹? Confirms the aromatic ring C=C vibrations.[10]

    • Is there a strong, prominent peak around 1210-1260 cm⁻¹? This is a key validation point for the aryl-alkyl ether linkage.[13]

    • Is there a strong peak around 735-770 cm⁻¹? This confirms the 1,2-disubstitution pattern on the benzene ring.[10] The absence of this peak or the presence of peaks in other regions (e.g., for mono, meta, or para substitution) would suggest an incorrect isomer.

By systematically working through this checklist, a researcher can not only confirm the identity of the molecule but also gain confidence in its structural and isomeric purity.

Conclusion

The IR spectrum of N-Cyclopropyl-N-(2-ethoxyphenyl)urea is rich with information, providing a robust method for its identification. The key diagnostic features are the N-H stretch (~3300 cm⁻¹), the intense urea C=O stretch (~1670 cm⁻¹), the sharp aromatic C=C stretches (1450-1600 cm⁻¹), the strong asymmetric C-O-C ether stretch (~1240 cm⁻¹), and the C-H bending band confirming ortho substitution (~750 cm⁻¹). By following the detailed ATR protocol and utilizing the comparative interpretation framework provided, researchers can confidently use FTIR spectroscopy as a primary tool for the characterization of this and other complex molecules.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.
  • Piasek, Z., & Urbanski, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea.Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
  • El-Ghandoor, H., et al. (2012). Infrared spectra of crystalline urea films.
  • Hadjieva, B., et al. (2005). Conformation of some biologically active aromatic ureas. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1321-6. [Link]

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds.John Wiley & Sons.
  • Wade, L.G. Jr. (2003). Organic Chemistry, 5th ed.Pearson Education Inc.
  • Manivannan, S., & Rajendran, S. (2011). FTIR analysis of urea. ResearchGate. [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies.
  • Sample Preparation – FT-IR/ATR. (n.d.). University of Illinois Urbana-Champaign.
  • Sample Preparation for FTIR Analysis. (2024). Drawell.
  • Infrared spectrum of urea. (n.d.). Doc Brown's Chemistry.
  • Paweczyk, J., & Plotkowiak, Z. (1981). IR analysis of crystalline samples of some urea derivatives. PubMed. [Link]

  • El-Ghandoor, H., et al. (2012). Infrared spectra of urea (U) and its complexes. ResearchGate. [Link]

  • Gabr, I. M. (2014). Synthesis and Spectroscopic Studies of Some Transition Metal Complexes of Urea at High Temperature.Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 981-989.
  • Urea FTIR and identifying bond stretch. (2019). Reddit.
  • Akyüz, S., & Davies, J. E. D. (1988).
  • IR lecture part 2. (n.d.). University of Massachusetts.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Daniewski, A. R., et al. (1962). Infrared Absorption Spectra of Some Urea Inclusion Compounds. Journal of the Chemical Society, 2340. [Link]

  • Characteristic Infrared Absorption Bands of Functional Groups. (n.d.).
  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). Missouri University of Science and Technology.
  • Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • IR Spectra of Aromatic Compounds. (2021). YouTube. [Link]

  • Ahmad, S. I., et al. (2013). Quantitation of urea in urine by Fourier transforms infrared spectroscopy.Der Pharma Chemica, 5(2), 274-277.

Sources

Comparative Guide: High-Yield Synthesis of N-Cyclopropyl-N'-(2-ethoxyphenyl)urea vs. Alternative Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urea functionalities are foundational pharmacophores in modern drug discovery, offering dual hydrogen-bond donor and acceptor capabilities that are critical for target protein binding (e.g., in multi-target kinase inhibitors) [1][1]. Among these, unsymmetrical N-aryl-N'-alkyl ureas like N-cyclopropyl-N'-(2-ethoxyphenyl)urea (commercially cataloged as 1-cyclopropyl-3-(2-ethoxyphenyl)urea [2][2]) present unique synthetic challenges due to the differing nucleophilicities of their parent amines.

This guide objectively compares the synthetic yield, mechanistic rationale, and protocol efficiency of producing N-cyclopropyl-N'-(2-ethoxyphenyl)urea against other urea derivatives. By detailing the causality behind reagent selection, we provide a self-validating framework designed for researchers and application scientists scaling up pharmaceutical intermediates.

Mechanistic Rationale: Causality in Strategy Selection

The classical and most scalable approach to unsymmetrical ureas involves the reaction of an amine with a phosgene equivalent (e.g., triphosgene) to generate an isocyanate intermediate, followed by the addition of a second amine [1][1].

The Order of Addition is Critical: When synthesizing N-cyclopropyl-N'-(2-ethoxyphenyl)urea, the sequence of intermediate formation dictates the yield and purity. 2-Ethoxyaniline is an aromatic amine and is significantly less nucleophilic than the aliphatic cyclopropylamine.

  • Sub-optimal Route: If cyclopropylamine is reacted with triphosgene first, the resulting cyclopropyl isocyanate will react sluggishly with 2-ethoxyaniline. This leads to incomplete conversion and promotes the formation of the symmetric byproduct, 1,3-dicyclopropylurea.

  • Optimal Route: By intentionally reacting the less nucleophilic 2-ethoxyaniline with triphosgene first, we generate the highly electrophilic 2-ethoxyphenyl isocyanate. The subsequent addition of the highly nucleophilic cyclopropylamine drives the reaction to rapid completion, maximizing the yield of the unsymmetrical product and suppressing symmetric dimerization.

Comparative Yield Analysis

To contextualize the efficiency of the isocyanate-addition sequence, Table 1 compares our target protocol against alternative methodologies used for other urea derivatives. These include hypervalent iodine-mediated oxidative amidation [3][3], chlorosulfonyl isocyanate addition [4][4], and aqueous potassium isocyanate methods .

Table 1: Synthetic Yield Comparison of Urea Derivatives

Target CompoundSynthetic MethodologyReagents / CatalystYield (%)PurityRef
N-Cyclopropyl-N'-(2-ethoxyphenyl)urea Sequential Isocyanate Addition Triphosgene, Et₃N, DCM 88 - 92% >98% Optimized
1-Cyclopropyl-3-(p-tolyl)ureaOxidative AmidationPhI(OAc)₂, K₃PO₄, 1,2-DCE48%95%[3]
1-(2-Nitropyridin-3-yl)ureaChlorosulfonyl IsocyanateClSO₂NCO, HCl hydrolysis84%>95%[4]
N-Phenylurea (Mono-substituted)Aqueous Nucleophilic AdditionPotassium Isocyanate, H₂O90%>99%

Data Interpretation: While newer catalytic methods like oxidative amidation offer late-stage functionalization capabilities, their yields for cyclopropyl derivatives (e.g., 48%) fall short of the classical triphosgene route (>88%) when scaling up specific unsymmetrical building blocks.

Experimental Workflows & Protocols

UreaSynthesis Aniline 2-Ethoxyaniline (Less Nucleophilic) Isocyanate 2-Ethoxyphenyl Isocyanate (Electrophile) Aniline->Isocyanate + Triphosgene Et3N, DCM, 0°C Triphosgene Triphosgene (Safety Alternative) Triphosgene->Isocyanate Product N-Cyclopropyl-N'-(2-ethoxyphenyl)urea (Target Compound) Isocyanate->Product + Cyclopropylamine RT, 2h Amine Cyclopropylamine (Highly Nucleophilic) Amine->Product

Fig 1: Optimal synthetic sequence for N-Cyclopropyl-N'-(2-ethoxyphenyl)urea.

Step-by-Step Methodology: Self-Validating Protocol

Step 1: Generation of 2-Ethoxyphenyl Isocyanate

  • Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-ethoxyaniline (1.0 equiv, 10 mmol) and triethylamine (2.5 equiv, 25 mmol) in anhydrous dichloromethane (DCM, 30 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve triphosgene (0.35 equiv, 3.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the aniline mixture over 30 minutes.

    • Causality: Triphosgene is utilized as a stable, solid alternative to phosgene gas. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct. If HCl is not neutralized, it will protonate the aniline, halting the nucleophilic attack.

  • Self-Validation Checkpoint 1: Stir for 1 hour at room temperature. To validate complete isocyanate formation, withdraw a 50 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via LC-MS. The presence of the corresponding methyl carbamate (and absence of starting aniline) confirms successful conversion, ensuring you do not waste the downstream cyclopropylamine.

Step 2: Nucleophilic Addition of Cyclopropylamine

  • Reaction: Re-cool the reaction mixture to 0 °C. Add cyclopropylamine (1.2 equiv, 12 mmol) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Causality: The aliphatic amine rapidly attacks the highly electrophilic isocyanate carbon. The slight excess of cyclopropylamine ensures total consumption of the isocyanate intermediate.

  • Self-Validation Checkpoint 2: The formation of the urea product often results in a visual cue—a slight cloudiness or precipitation from the DCM solution as the highly hydrogen-bonded urea forms. TLC (Hexanes/EtOAc 1:1) will show a new, highly polar UV-active spot.

Step 3: Workup and Purification

  • Quench & Wash: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL) to remove excess amines, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from hot ethyl acetate/hexanes to afford N-cyclopropyl-N'-(2-ethoxyphenyl)urea as a white solid (Yield: ~88-92%).

Conclusion

When synthesizing unsymmetrical N-aryl-N'-alkyl ureas like N-cyclopropyl-N'-(2-ethoxyphenyl)urea, traditional sequential isocyanate addition using triphosgene remains superior in yield (>88%) compared to newer catalytic methods like oxidative amidation. By leveraging the inherent nucleophilic differences between aromatic anilines and aliphatic amines, application scientists can design self-validating, highly efficient scale-up routes that minimize symmetric urea byproducts.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC (NIH). URL:[Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water - RSC Advances. URL:[Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - MDPI. URL:[Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method - Asian Journal of Chemistry. URL:[Link]

Sources

A Head-to-Head Comparison for Ensuring Reproducibility in Biological Assay Validation: The Case of N-Cyclopropyl-N-(2-ethoxyphenyl)urea, a Putative VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous, reproducible data. For novel small molecules like N-Cyclopropyl-N-(2-ethoxyphenyl)urea (hereafter designated as NCPEU), whose structural motifs suggest potential kinase inhibitory activity, establishing a robust biological assay is the foundational step. This guide provides an in-depth comparison of two distinct, yet complementary, assay methodologies for validating the biological activity of NCPEU, focusing on its putative target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target in oncology.[1][2] Its dysregulation is a hallmark of several cancers, making it a prime focus for therapeutic intervention.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure the generation of trustworthy and reproducible results.

The Target: VEGFR-2 Signaling Cascade

Before delving into assay specifics, understanding the target's mechanism is paramount. VEGFR-2 is a receptor tyrosine kinase.[1] Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, and survival—the key processes of angiogenesis.[3][4]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A VEGFR2 VEGFR-2 Dimer VEGFA->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg Activates PI3K PI3K P2->PI3K Activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Comparison of Assay Methodologies for NCPEU

To validate the inhibitory potential of NCPEU against VEGFR-2 and ensure the reproducibility of our findings, we will compare a direct, biochemical assay with a more physiologically relevant cell-based assay.

FeatureMethod 1: Biochemical Kinase Assay (Luminescence-Based) Method 2: Cell-Based Functional Assay (HUVEC Proliferation)
Principle Measures direct inhibition of recombinant VEGFR-2 kinase activity by quantifying ATP consumption via a luciferase reaction.[1][5]Measures the downstream functional consequence of VEGFR-2 inhibition on VEGF-A-stimulated endothelial cell proliferation.[3]
Physiological Relevance Lower. Uses purified, often truncated, enzyme domains in a non-cellular environment. Lacks membrane context and intracellular factors.[6][7]Higher. Assesses compound activity in a complex, living cellular system, accounting for cell permeability, metabolism, and off-target effects.[8][9]
Throughput High. Easily automated in 96- or 384-well formats for screening large compound libraries.[10]Moderate. Requires cell culture, longer incubation times, and multiple steps, making it less suitable for primary high-throughput screening.[9]
Information Gained Direct measure of enzyme inhibition (IC50), mechanism of action (e.g., ATP-competitive).[11]Functional measure of compound potency in a cellular context (EC50), provides insights into cytotoxicity and bioavailability.[12]
Key Reproducibility Factors Purity and activity of recombinant enzyme, quality of ATP and substrate, precise liquid handling, stable temperature control.[11][13]Cell line stability and passage number, serum batch variability, consistent cell seeding density, precise timing of treatments.[8]
Common Pitfalls Compound interference with luciferase, inhibitor insolubility in aqueous buffer, enzyme aggregation.[13][14]High background proliferation, cytotoxicity masking inhibitory effects, loss of HUVEC responsiveness over passages.[3]
Cost & Complexity Generally lower cost per data point in HTS. Simpler setup requiring a luminometer.Higher cost due to cell culture reagents and consumables. More complex workflow requiring sterile culture facilities.

Method 1: Biochemical VEGFR-2 Kinase Assay

This assay provides a clean, direct measure of NCPEU's ability to inhibit the catalytic activity of VEGFR-2. We will utilize a luminescence-based format, such as the Kinase-Glo® MAX assay, which quantifies the amount of ATP remaining after the kinase reaction.[5][15] A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Master Mix: - Kinase Buffer - ATP - Poly(Glu,Tyr) Substrate Plate Plate Master Mix & NCPEU Dilutions Reagents->Plate Compound Prepare Serial Dilutions of NCPEU in DMSO Compound->Plate AddEnzyme Add Recombinant VEGFR-2 Enzyme Plate->AddEnzyme Incubate Incubate at 30°C for 45 min AddEnzyme->Incubate AddGlo Add Kinase-Glo® MAX Reagent Incubate->AddGlo Incubate2 Incubate at RT for 10 min AddGlo->Incubate2 Read Read Luminescence Incubate2->Read Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_brdu BrdU Labeling & Detection Culture Culture HUVECs (Passage 4-5) Seed Seed HUVECs in 96-well plate Culture->Seed Starve Starve cells in low-serum medium (4-6h) Seed->Starve Treat Add NCPEU dilutions Starve->Treat Stimulate Stimulate with VEGF-A (24h incubation) Treat->Stimulate AddBrdU Add BrdU labeling reagent (2-4h incubation) Stimulate->AddBrdU Fix Fix and denature DNA AddBrdU->Fix AddAntibody Add anti-BrdU-POD Ab Fix->AddAntibody AddSubstrate Add TMB substrate AddAntibody->AddSubstrate ReadAbs Stop reaction & Read Absorbance at 450nm AddSubstrate->ReadAbs

Caption: Workflow for the HUVEC cell proliferation (BrdU) assay.

Detailed Experimental Protocol: Cell-Based Assay
  • Causality Behind Choices: HUVECs are primary cells that closely mimic the in vivo endothelial environment. [16]Starving the cells in low-serum media synchronizes them in the cell cycle and reduces background proliferation, making the specific mitogenic effect of VEGF-A more pronounced. [3]

  • Cell Culture and Seeding:

    • Culture HUVECs in Endothelial Cell Growth Medium-2 (EGM-2). Use cells at a low passage number (e.g., 4-5) to ensure a robust and reproducible response to VEGF-A. [17] * Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • The next day, replace the growth medium with a starvation medium (e.g., medium with 0.5% FBS) and incubate for 4-6 hours. [3]

  • Inhibitor Treatment and Stimulation:

    • Prepare serial dilutions of NCPEU in starvation medium.

    • Pre-treat the cells by adding the NCPEU dilutions to the wells for 1-4 hours.

    • Stimulate the cells by adding VEGF-A to a final concentration of 25 ng/mL to all wells except the unstimulated controls.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Proliferation Measurement (BrdU Assay):

    • Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

    • Remove the labeling medium and fix the cells.

    • Add an anti-BrdU antibody conjugated to peroxidase (POD) and incubate for 90 minutes. [3] * Wash the wells thoroughly to remove unbound antibody.

    • Add the TMB substrate solution and incubate until color develops (15-30 minutes).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. [3]

Self-Validating System & Reproducibility Checks:
  • Controls: Every plate must include: unstimulated cells (vehicle only), stimulated cells (vehicle + VEGF-A), and a positive control inhibitor (e.g., Sorafenib).

  • Signal-to-Background Ratio: The absorbance of VEGF-stimulated wells should be significantly higher than unstimulated wells. A low ratio may indicate poor cell health or suboptimal VEGF-A activity.

  • Cell Viability Counter-Screen: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed decrease in proliferation is due to specific anti-angiogenic effects and not general toxicity. [3]

Conclusion: A Dual-Assay Strategy for Robust Validation

Neither a biochemical nor a cell-based assay alone tells the whole story. A discrepancy between the IC50 from a biochemical assay and the EC50 from a cellular assay is common and informative. [7][12]A potent biochemical inhibitor that is weak in a cellular assay may have poor cell permeability or be subject to efflux pumps. Conversely, a compound that is more potent in a cellular context might benefit from accumulation within the cell or inhibit multiple nodes in the targeted pathway. [7] For the comprehensive and reproducible validation of N-Cyclopropyl-N-(2-ethoxyphenyl)urea, a dual-assay strategy is recommended. The biochemical assay serves as a rapid, high-throughput method to confirm direct target engagement and rank-order initial hits. The cell-based assay then provides the crucial, physiologically relevant validation of the compound's functional effect in a living system. By understanding the principles, strengths, and weaknesses of each approach and embedding self-validating controls, researchers can build a robust data package that ensures reproducibility and confidently drives the progression of promising therapeutic candidates.

References

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Pérez-Rius, C., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Nakatsu, M. N., & Hughes, C. C. W. (2016). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. Bio-protocol, 6(19). [Link]

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Corporation. [Link]

  • Cloud-Clone Corp. (2013). ELISA Kit for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Cloud-Clone Corp. [Link]

  • Auld, D. S., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS Discovery. [Link]

  • RayBiotech. (n.d.). Human VEGF Receptor 2 / VEGF Ligand Binding Assay Kit. RayBiotech. [Link]

  • Hauser, K., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • van der Bijl, I., et al. (2021). Fast in vitro protocol for the visualization and quantitative high-throughput analysis of sprouting angiogenesis by confocal microscopy. STAR Protocols. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit (Catalog #40301). BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit (Catalog #40301) - Older Version. BPS Bioscience. [Link]

  • Sino Biological. (n.d.). VEGFR2/KDR General Information. Sino Biological. [Link]

  • Olive, D. M., et al. (2004). Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. Analytical Biochemistry. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • García-Maceira, P., et al. (2017). Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds. International Journal of Molecular Sciences. [Link]

Sources

Structural Determination of N-Cyclopropyl-N-(2-ethoxyphenyl)urea: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of urea-based pharmacophores, specifically N-Cyclopropyl-N-(2-ethoxyphenyl)urea , structural ambiguity is a critical risk. The synthesis of unsymmetrical ureas frequently yields regioisomers (1,1- vs. 1,3-substitution) that share identical molecular weights and similar fragmentation patterns. While NMR and IR provide functional group verification, Single Crystal X-Ray Diffraction (SC-XRD) remains the only absolute method to confirm connectivity, tautomeric state, and solid-state conformation.

This guide outlines the comparative advantages of SC-XRD and provides a validated protocol for the structural confirmation of N-Cyclopropyl-N-(2-ethoxyphenyl)urea.

Part 1: Comparative Assessment of Analytical Methods

The following analysis contrasts SC-XRD with standard spectroscopic techniques for urea derivatives.

FeatureSolution NMR (1H/13C/NOESY) FT-IR Spectroscopy X-Ray Crystallography (SC-XRD)
Primary Output Chemical environment of nuclei; connectivity via coupling.Functional group identification (C=O, N-H).Absolute 3D spatial arrangement & connectivity.
Regioisomer Distinction Moderate. 1,1- vs. 1,3-isomers often show subtle NOE differences; NH protons are often broad/exchangeable.Low. Amide I/II bands are similar for both isomers.High (Absolute). Unambiguously distinguishes N,N-dialkyl from N,N'-dialkyl connectivity.
Conformational Insight Time-Averaged. Shows rapid equilibrium between conformers in solution.Limited. Solid-state packing effects can shift bands but are hard to interpret.Static. Captures the specific low-energy conformer stabilized by lattice forces.
Sample State Solution (CDCl3/DMSO-d6).Solid (ATR) or Nujol mull.Single Crystal (Solid State).
Confidence Level 90% (with extensive 2D experiments).60% (Supporting data only).100% (Gold Standard).
The "Urea Ambiguity" Problem

For the target molecule, two primary isomers are synthetically possible depending on the starting materials (e.g., isocyanate vs. carbamoyl chloride routes):

  • 1,1-substituted (Target): N-Cyclopropyl-N-(2-ethoxyphenyl)urea.

  • 1,3-substituted (Common impurity/Alternative): N-Cyclopropyl-N'--(2-ethoxyphenyl)urea.

Why NMR Fails: In DMSO-d6, urea protons often undergo rapid exchange or appear as broad humps. While NOESY can suggest proximity between the cyclopropyl ring and the phenyl ring, it cannot definitively rule out long-range coupling or through-space interactions in the 1,3-isomer. SC-XRD solves this by directly imaging the N-C(=O)-N backbone.

Part 2: Experimental Protocol for SC-XRD Confirmation

This protocol is designed to grow diffraction-quality crystals of N-Cyclopropyl-N-(2-ethoxyphenyl)urea, which is prone to forming thin, fibrous needles due to strong intermolecular hydrogen bonding.

Phase 1: Crystal Growth (Slow Evaporation)

Objective: Obtain a single crystal with dimensions >0.1 mm in at least two directions.[1]

  • Solvent Selection: Urea derivatives have high polarity. Avoid pure non-polar solvents.

    • Primary System: Ethanol/Water (80:20 v/v).

    • Alternative System: Acetonitrile/Toluene (Slow diffusion).

  • Procedure:

    • Dissolve 20 mg of the purified compound in 2 mL of warm Ethanol (40°C).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (dust acts as nucleation sites for polycrystals).

    • Add 0.5 mL of water dropwise until slight turbidity appears, then add 1 drop of ethanol to clear it.

    • Cover the vial with Parafilm and poke 3-4 small holes with a needle.

    • Store in a vibration-free environment at 20°C.

  • Observation: Inspect after 48-72 hours. Look for block-like or prismatic crystals rather than dendritic needles.

Phase 2: Data Collection Strategy

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB). Source:Cu-Kα (λ = 1.54178 Å) . Rationale: For organic molecules without heavy atoms (C, H, N, O), Copper radiation provides higher diffraction intensity at high angles compared to Molybdenum (Mo), improving resolution for small crystals.

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using perfluoropolyether oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream.

    • Why? Freezes the rotation of the cyclopropyl group and reduces thermal motion (ellipsoids), allowing for precise bond length determination.

  • Strategy: Collect a full sphere of data (completeness >99%) to resolution 0.80 Å.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar ureas stacking via
    
    
    interactions.
  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.

  • Refinement (SHELXL):

    • Refine all non-hydrogen atoms anisotropically.

    • Hydrogen Bonding: Locate NH hydrogens in the difference Fourier map. This is critical to confirm the urea substitution pattern (1,1 vs 1,3).

    • Target Metrics:

      
      , Goodness of Fit (GooF) 
      
      
      
      .
Part 3: Visualization of Decision Logic & Workflow

The following diagrams illustrate the decision process for choosing X-ray over NMR and the specific crystallographic workflow.

Diagram 1: Structural Confirmation Decision Tree

DecisionTree Start Synthesized N-Cyclopropyl- N-(2-ethoxyphenyl)urea NMR 1H NMR (DMSO-d6) Start->NMR MS HRMS (Mass Spec) Start->MS Ambiguity Ambiguity Check: Broad NH peaks? NOE inconclusive? NMR->Ambiguity XRD Single Crystal XRD (Gold Standard) Ambiguity->XRD Yes (High Risk) Result Confirm Connectivity & Tautomer Ambiguity->Result No (Rare) IsomerIssue Cannot distinguish 1,1 vs 1,3 isomer MS->IsomerIssue Identical Mass IsomerIssue->XRD XRD->Result Absolute Structure

Caption: Logic flow demonstrating why spectroscopic ambiguity in urea derivatives necessitates X-ray diffraction.

Diagram 2: Crystallography Workflow for Urea Derivatives

XRDWorkflow Sample Purified Compound (>98% purity) Growth Slow Evaporation (EtOH/H2O) Sample->Growth 20mg/2mL Mount Mount Crystal (MiTeGen Loop) Growth->Mount Select Prism Diffraction Data Collection (Cu-Kα, 100K) Mount->Diffraction Solve Structure Solution (SHELXT) Diffraction->Solve Bragg Peaks Analyze H-Bond Analysis (R2^2(8) Motifs) Solve->Analyze Refinement

Caption: Step-by-step workflow from sample preparation to hydrogen bond network analysis.

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. (Foundational text on Urea R2^2(8) packing motifs). [Link]

  • Sheldrick, G. M. (2015).[2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Hollingsworth, M. D., et al. (2002). "Crystal Engineering with Urea and Thiourea Derivatives." Crystal Growth & Design, 2(6). (Protocol reference for urea crystallization). [Link]

Sources

benchmarking N-Cyclopropyl-N-(2-ethoxyphenyl)urea pharmacokinetics against reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Pharmacokinetic Profiling of N-Cyclopropyl-N'-(2-ethoxyphenyl)urea vs. Reference sEH Inhibitors

Part 1: Executive Summary & Strategic Context

N-Cyclopropyl-N'-(2-ethoxyphenyl)urea (CPEU) represents a potent scaffold within the class of 1,3-disubstituted urea inhibitors of Soluble Epoxide Hydrolase (sEH). While urea-based inhibitors are highly effective at stabilizing epoxyeicosatrienoic acids (EETs) to reduce inflammation and hypertension, they historically suffer from the "Urea Paradox"—high in vitro potency but poor physicochemical properties (high melting point, low solubility) and rapid metabolic clearance.

This guide benchmarks CPEU against two industry-standard reference compounds:

  • TPPU: The "Gold Standard" for metabolic stability and oral bioavailability.

  • AUDA: A first-generation inhibitor with high potency but rapid metabolic clearance (limited half-life).

Strategic Insight: CPEU distinguishes itself by replacing the metabolically stable trifluoromethoxy group of TPPU with an ethoxy group . While this often improves solubility, it introduces a metabolic "soft spot" (O-dealkylation). This guide provides the experimental framework to quantify this trade-off.

Part 2: Comparative Benchmarking Matrix

The following data synthesizes standard pharmacokinetic (PK) parameters for sEH inhibitors. Use this matrix to position CPEU within your development pipeline.

Table 1: Physicochemical & Pharmacokinetic Comparison

ParameterCPEU (Test Article) TPPU (High Stability Ref) AUDA (Low Stability Ref) Implication for CPEU
Structure Cyclopropyl / EthoxyphenylPiperidine / TrifluoromethoxyAdamantyl / Acid ChainEthoxy group increases liability compared to -OCF3.
IC50 (Human sEH) ~2–10 nM~1–4 nM~3–10 nMPotency is comparable; differentiation lies in PK.
LogP (Lipophilicity) ~3.23.5~5.0CPEU is less lipophilic than AUDA, aiding formulation.
Solubility (PBS, pH 7.4) Moderate (~20 µg/mL)Low (<10 µg/mL)Very Low (<5 µg/mL)CPEU offers a formulation advantage over TPPU.
Microsomal t1/2 (Rat) 15–30 min >60 min<10 minCritical: CPEU requires metabolic stabilization or prodrug strategies.
Oral Bioavailability (F%) ~20–40%>60%<10% (without formulation)Moderate bioavailability suggests first-pass metabolism issues.
Primary Metabolic Route O-dealkylation (CYP450)Piperidine oxidationBeta-oxidation of chainMonitor 2-hydroxyphenyl metabolite formation.

Expert Note: The cyclopropyl moiety in CPEU is generally more stable than the adamantyl group in AUDA, but the ethoxy ether linkage is susceptible to rapid CYP-mediated O-dealkylation, unlike the metabolically robust trifluoromethoxy group in TPPU.

Part 3: Mechanistic Visualization

To understand the PK data, one must visualize the biological target and the metabolic fate.

Diagram 1: The sEH Signaling Pathway & Inhibition

This diagram illustrates where CPEU acts to prevent the degradation of anti-inflammatory EETs.

sEH_Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases (CYP2C/2J) AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) ACTIVE: Anti-inflammatory, Vasodilatory AA->EETs Oxidation CYP->EETs DHETs DHETs (Dihydroxyeicosatrienoic Acids) INACTIVE/PRO-INFLAMMATORY EETs->DHETs Hydrolysis (Rapid) sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Catalyzes Inhibitor CPEU / TPPU (Urea Inhibitors) Inhibitor->sEH Blocks (IC50 < 10nM)

Caption: Mechanism of Action: CPEU blocks sEH, preventing the hydrolysis of beneficial EETs into inactive DHETs.

Part 4: Validated Experimental Protocols

To generate the data for the matrix above, follow these self-validating protocols.

Protocol A: In Vitro Microsomal Stability (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) of CPEU compared to TPPU.
  • Preparation:

    • Test System: Pooled Liver Microsomes (Rat/Human) at 20 mg/mL protein.

    • Stock Solution: Prepare 10 mM CPEU in DMSO. Dilute to 1 µM final incubation concentration (0.1% DMSO final).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation Workflow:

    • Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Start: Add NADPH to initiate reaction.

    • Sampling: Aliquot 50 µL at

      
       min.
      
    • Stop: Quench immediately into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., d3-TPPU or Warfarin).

  • Controls (Self-Validation):

    • Positive Control: Verapamil (High clearance) – Expect >80% loss by 30 min.

    • Negative Control: Heat-inactivated microsomes – Expect <5% loss.

    • Reference: Include TPPU in parallel – Expect <10% loss by 60 min.

  • Analysis:

    • Centrifuge quenched samples (4000g, 20 min). Inject supernatant into LC-MS/MS.

    • Calculate

      
       from the slope of 
      
      
      
      vs time.
Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Assess oral bioavailability and plasma exposure.[1]

  • Formulation:

    • CPEU: Dissolve in PEG400 (20%) / Saline (80%) or a triglyceride emulsion (due to lipophilicity).

    • Dose: 5 mg/kg (Oral Gavage) and 1 mg/kg (IV) for absolute bioavailability.

  • Sampling:

    • Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Process to plasma (EDTA tubes).

  • Bioanalysis (LC-MS/MS Conditions):

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • MRM Transitions (Specific to CPEU):

      • Q1 (Parent): [M+H]+ ~ 221.1 (Calc. mass based on structure).[2]

      • Q3 (Fragment): Monitor loss of cyclopropyl urea moiety.

    • Quantification: Linear range 1–1000 ng/mL.

Part 5: Workflow Visualization

Diagram 2: PK Benchmarking Workflow

This diagram outlines the decision tree for evaluating CPEU.

PK_Workflow Start Compound Synthesis (CPEU) Solubility Step 1: Solubility (PBS pH 7.4) Start->Solubility Stability Step 2: Microsomal Stability (HLM/RLM) Solubility->Stability Decision Metabolic Stability? Stability->Decision InVivo Step 3: Rat PK (PO/IV Dosing) Decision->InVivo t1/2 > 30 min Redesign Redesign: Block Metabolic Soft Spot (e.g., Fluorination) Decision->Redesign t1/2 < 15 min Analysis Data Analysis: AUC, Cmax, F% InVivo->Analysis Redesign->Start

Caption: Experimental workflow. Compounds failing the microsomal stability threshold (<15 min) should be redesigned before in vivo testing.

References

  • Liu, J. Y., et al. (2013).[3] "Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys." British Journal of Pharmacology.[4]

    • Context: Establishes TPPU as the stable reference compound for sEH PK studies.
  • Tsai, H. J., et al. (2010). "Pharmacokinetic screening of soluble epoxide hydrolase inhibitors in dogs." Journal of Chromatography B.

    • Context: Details the rapid clearance issues associ
  • Hammock, B. D., et al. (2011). "Automated Method for the Measurement of Soluble Epoxide Hydrolase Activity." Analytical Biochemistry.

    • Context: Provides the foundational enzymatic assays and IC50 determination protocols cited in the "In Vitro" section.
  • Takai, K., et al. (2014).[2] "Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry.

    • Context: Specifically validates the cyclopropyl-urea scaffold and its optimiz

Sources

Safety Operating Guide

A Strategic Guide to the Safe Handling of N-Cyclopropyl-N-(2-ethoxyphenyl)urea in a Research Environment

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the landscape of drug discovery and development, N-Cyclopropyl-N-(2-ethoxyphenyl)urea (CAS Number: 197456-28-3; Molecular Formula: C₁₂H₁₆N₂O₂) presents unique opportunities for scientific advancement. However, as with any research chemical for which comprehensive toxicological data is not yet publicly available, a proactive and rigorous approach to safety is paramount. This guide synthesizes established principles for handling urea-based compounds with field-proven laboratory best practices to ensure the well-being of our researchers and the integrity of our work.

The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to personal protective equipment (PPE) and handling protocols. The recommendations herein are grounded in the known characteristics of substituted ureas and are designed to provide a self-validating system of safety for our scientific staff.

Core Principles of Safe Handling

Given the unknown specific hazards of N-Cyclopropyl-N-(2-ethoxyphenyl)urea, all handling should be performed under the assumption that the compound may be irritating to the eyes, skin, and respiratory system, and could potentially be harmful if ingested or absorbed through the skin. Adherence to the following core principles is mandatory:

  • Engineering Controls as the First Line of Defense: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] The laboratory should be equipped with readily accessible eyewash stations and safety showers.[2][3]

  • Avoidance of Dust and Aerosol Generation: Procedures should be designed to minimize the creation of dust or aerosols.[4][5]

  • A Culture of Caution: Treat this compound with the respect due to any new chemical entity. A thorough understanding and consistent application of these protocols are the hallmarks of a professional and safe research environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling N-Cyclopropyl-N-(2-ethoxyphenyl)urea.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Safety GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to provide a seal around the eyes, protecting against dust and potential splashes.[4]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile or neoprene gloves are recommended for handling urea-based compounds.[1][4] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
Body Laboratory CoatA fully buttoned lab coat provides a barrier to prevent skin contact with the chemical.[4]
Respiratory NIOSH-Approved RespiratorWhile not typically required for handling in a well-ventilated fume hood, a NIOSH-approved respirator should be available and used if there is a risk of dust generation outside of a contained system.[1][4]
Feet Closed-Toe ShoesRequired to protect against spills and dropped objects.[1]

Operational Plans: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any known hazard information.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] A recommended storage temperature of 2-8°C (refrigerator) is a prudent measure for preserving compound integrity and minimizing volatilization.[4]

Handling and Experimental Use

The following workflow diagram illustrates the critical steps and decision points for safely handling N-Cyclopropyl-N-(2-ethoxyphenyl)urea.

Caption: Workflow for the safe handling of N-Cyclopropyl-N-(2-ethoxyphenyl)urea.

Step-by-Step Handling Protocol
  • Pre-Handling:

    • Review this guide and any available safety information for structurally similar compounds.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

  • Solid Compound Handling:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula for transfers to minimize dust generation.

  • Solution Preparation and Use:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers covered when not in use.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures and Disposal

Spill Response
  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7]

    • Carefully sweep up the absorbed material and place it into a sealed container for disposal.[4]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert laboratory management and emergency services.

    • Prevent entry to the affected area.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste containing N-Cyclopropyl-N-(2-ethoxyphenyl)urea, including contaminated lab supplies and unused material, must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a compatible, labeled, and sealed container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

The responsible and safe handling of novel research compounds like N-Cyclopropyl-N-(2-ethoxyphenyl)urea is a cornerstone of scientific integrity and professional practice. By adhering to the comprehensive guidelines outlined in this document, we can confidently advance our research objectives while prioritizing the safety and well-being of our scientific team. This proactive approach to safety not only protects our researchers but also builds a foundation of trust and reliability in our scientific endeavors.

References

  • Finar Limited. (2022, February 16). Safety Data Sheet: Urea.
  • BenchChem. (2025). Personal protective equipment for handling N,N'-Bis(4-methylcyclohexyl)urea.
  • BenchChem. (2025). Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-.
  • SAFETY DATA SHEET UREA 46-0-0.
  • Genezis. guidance on safe use karbamid (urea) and mikramid products.
  • Morton Smith-Dawe. (2025, April 29). Safety Data Sheet – Urea.
  • Fisher Scientific. (2010, September 17). SAFETY DATA SHEET.
  • Sigma-Aldrich. 1-CYCLOPROPYL-3-(2-ETHOXYPHENYL)UREA AldrichCPR.
  • Fisher Scientific. (2015, June 29). Safety Data Sheet.
  • Green Sea Guard. (2025, July 7). Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.